5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals December 30, 2025 This technical guide provides a comprehensive overview of the naturally occurring flavanone, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
This technical guide provides a comprehensive overview of the naturally occurring flavanone, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This document details its known natural sources, standardized protocols for its extraction and isolation, and explores its potential biological activities through an examination of related compounds and their known signaling pathways.
Natural Sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxylated flavanone that has been identified in several plant species, primarily within the Artemisia genus. The initial isolation and characterization of this compound were documented in 1981 from Artemisia frigida Willd., commonly known as prairie sagewort.[1] Since its discovery, this flavanone has also been reported in other plant species.[1]
The confirmed natural sources for this compound are:
Artemisia frigida(Prairie Sagewort): The first documented source of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.[1][2][3]
Artemisia argyi(Chinese Mugwort): This species is another notable source of the flavanone.[4]
Artemisia herba-alba(White Wormwood): Found in the arid regions of the Mediterranean, this plant also contains the target compound.[5]
Gardenia sootepensis : This species of Gardenia is a confirmed source of the flavanone.[5]
Gardenia philastrei : A study on this plant species also led to the isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
While the presence of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in these species is confirmed, quantitative data regarding its concentration and yield from these natural sources is not extensively available in the reviewed scientific literature. Further targeted quantitative analyses are required to ascertain the abundance of this compound in various plant tissues.
Quantitative Data
As of the latest literature review, specific quantitative data on the yield and concentration of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from its natural sources remains limited. The following table is provided as a template for future research and data compilation.
Experimental Protocols: Isolation and Purification
The following is a generalized experimental protocol for the extraction, isolation, and purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from plant material. This protocol is a composite of established phytochemical methods for flavonoid isolation.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction efficiency.
Materials:
Dried and powdered plant material (e.g., aerial parts of Artemisia argyi)
80% Ethanol (v/v)
Ultrasonic bath
Filter paper
Rotary evaporator
Procedure:
Weigh 10 g of the powdered plant material and place it into a flask.
Add 200 mL of 80% ethanol (solvent-to-solid ratio of 20:1).[6]
Sonicate the mixture for 30-40 minutes at a controlled temperature of 50-60°C.
Filter the mixture through filter paper to separate the extract from the plant residue.
Repeat the extraction process on the residue to maximize the yield.
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[6]
Solvent Partitioning and Column Chromatography
This multi-step process purifies the target flavanone from the crude extract.
Materials:
Crude plant extract
n-Hexane
Ethyl acetate
Silica gel for column chromatography
Sephadex LH-20
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
Procedure:
Solvent Partitioning:
Suspend the crude extract in water.
Sequentially partition the aqueous suspension with n-hexane and then ethyl acetate.
Collect the ethyl acetate fraction, which will contain the flavonoids, and dry it.
Silica Gel Column Chromatography:
Prepare a silica gel column.
Apply the dried ethyl acetate fraction to the column.
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
Sephadex LH-20 Column Chromatography:
For further purification, subject the fractions containing the target compound to column chromatography on Sephadex LH-20, using methanol as the eluent.
Monitoring and Isolation:
Monitor the fractions from each chromatography step using Thin Layer Chromatography (TLC).
Combine the pure fractions containing 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and evaporate the solvent to yield the purified compound.
A Technical Guide to the Isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from Artemisia frigida
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological activities of 5,7,3'-Trihydroxy-6,4',5'-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a flavanone identified in Artemisia frigida. This document details the foundational methodologies for its extraction and purification, summarizes its physicochemical properties, and explores its potential therapeutic relevance based on current knowledge of related flavonoids.
Introduction and Physicochemical Properties
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 backbone.[1] As a flavanone, its C ring is saturated at the C2-C3 position.[1] The first documented isolation of this compound from Artemisia frigida Willd., commonly known as prairie sagewort, was in 1981 by Yong-Long Liu and T.J. Mabry.[2] Artemisia frigida is a well-known medicinal plant in Asian medical systems and is a rich source of various bioactive compounds, including flavonoids, sesquiterpene lactones, and coumarins.[3][4]
The structural elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone was accomplished through spectroscopic techniques.[2] While specific experimental data for this compound is limited in the current scientific literature, this guide synthesizes available information and provides generalized protocols applicable to its isolation.[1]
Data Presentation: Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic data for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone are summarized below. It is important to note that while some data is computed, specific experimental values for properties like melting point and detailed NMR spectra are not extensively available in the public domain.[1]
The following protocols are generalized procedures for the extraction and isolation of flavonoids from Artemisia species and can be adapted for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Protocol 1: Maceration Extraction for Flavonoids
This protocol is a general method suitable for the initial screening of Artemisia species for flavonoids.[5]
1. Plant Material Preparation:
a. Collect the aerial parts of Artemisia frigida during its flowering period.[5]
b. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, at room temperature (20-25°C) for 10-14 days.[5]
c. Grind the dried plant material into a fine powder using a mechanical grinder.[5]
d. Store the powdered material in an airtight container in a cool, dark place.[5]
2. Maceration Extraction:
a. Weigh 100 g of the powdered plant material and place it into a 2 L Erlenmeyer flask.[5]
b. Add 1 L of 80% methanol to the flask.[5]
c. Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.[5]
d. Filter the mixture through Whatman No. 1 filter paper.[5]
e. Repeat the extraction of the plant residue twice more with fresh 80% methanol.[5]
f. Combine the filtrates from all three extractions.[5]
3. Solvent Evaporation:
a. Concentrate the combined filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol.[5]
b. Dry the resulting crude extract in a vacuum oven at 40°C.[5]
4. Storage:
a. Store the crude extract at -20°C for further purification and analysis.[5]
Protocol 2: Purification by Column Chromatography
1. Preparation of the Crude Extract:
a. Dissolve a portion of the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase.
2. Column Chromatography:
a. Prepare a silica gel column.
b. Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.[2]
c. Collect fractions and monitor them by Thin Layer Chromatography (TLC).[2]
d. Combine fractions containing the compound of interest based on TLC analysis.
3. Structure Elucidation:
a. Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Potential Signaling Pathway
While direct experimental evidence for the biological activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is scarce, structurally similar flavonoids are known to exhibit anti-inflammatory and anticancer properties.[1] Many flavonoids exert their effects by modulating key cellular signaling pathways, such as the Akt/mTOR pathway, which is crucial for cell survival and growth.[1]
Caption: Potential modulation of the Akt/mTOR signaling pathway by flavonoids.
Conclusion
The isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from Artemisia frigida presents an opportunity for further investigation into its pharmacological properties. While detailed characterization data is not widely available, the generalized protocols provided in this guide offer a solid foundation for its extraction and purification. The potential for this compound to modulate significant cellular signaling pathways, inferred from the activities of related flavonoids, underscores the need for continued research to unlock its therapeutic potential. Future studies should focus on optimizing isolation yields, completing the spectroscopic characterization, and conducting comprehensive biological activity screening.
An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, isolation, and potential biological activities of the f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, isolation, and potential biological activities of the flavanone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This document is intended to serve as a foundational resource, compiling available data and outlining experimental methodologies to facilitate further research and development.
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavanone, a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 skeleton.[1] Flavonoids are known for their wide range of biological activities.[1] This particular flavanone was first isolated in 1981 from the plant Artemisia frigida Willd.[1] While extensive research on this specific compound is limited, its structural similarity to other polymethoxylated flavones (PMFs) suggests potential therapeutic applications.[2] PMFs have garnered significant interest due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, which may lead to improved therapeutic potential.[3]
Physicochemical and Spectroscopic Data
The structural elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone has been achieved through various spectroscopic techniques.[1] Key physicochemical and spectroscopic data are summarized below. It is important to note that some of the data are predicted or inferred from general flavonoid properties due to the limited availability of specific experimental data for this compound.[1][4]
Detailed experimental protocols for the isolation and synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone are provided below. These are generalized procedures based on common phytochemical and synthetic practices for flavonoids, as specific details from the original 1981 publication were not fully available.[1]
Isolation from Natural Sources
The following is a generalized protocol for the isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from plant material, such as Artemisia frigida.[1][6]
Materials:
Dried and powdered aerial parts of Artemisia frigida
Methanol (MeOH)
n-Hexane
Ethyl acetate (EtOAc)
Silica gel for column chromatography
Sephadex LH-20
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
Thin-layer chromatography (TLC) plates
UV lamp for visualization
Procedure:
Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
Solvent Partitioning: The crude extract is suspended in an aqueous solution and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the flavanone, is collected.
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity.
Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.[1]
Generalized workflow for the isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Chemical Synthesis
A general synthetic strategy for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone involves a two-step process: the formation of a chalcone intermediate followed by its cyclization.[3]
Step 1: Synthesis of the 2'-Hydroxychalcone Intermediate
Starting Materials: An appropriately substituted acetophenone (e.g., 2',4',6'-trihydroxy-3'-methoxyacetophenone) and a substituted benzaldehyde (e.g., 3-hydroxy-4,5-dimethoxybenzaldehyde) are required.[3] Protecting groups may be necessary for the hydroxyl functions.[7]
Reaction: The acetophenone and benzaldehyde are reacted in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent (e.g., ethanol).[3] This is a Claisen-Schmidt condensation reaction.[3]
Work-up: The reaction mixture is stirred at room temperature for 24-48 hours.[3] The mixture is then acidified to precipitate the chalcone product, which is collected by filtration and purified by recrystallization or column chromatography.[3]
Step 2: Cyclization to the Flavanone
Reaction: The synthesized chalcone is dissolved in a suitable solvent, such as glacial acetic acid, and treated with an acid catalyst (e.g., hydrochloric acid or sulfuric acid).[3]
Work-up: The reaction mixture is refluxed until the cyclization is complete, which can be monitored by TLC.[3] The crude flavanone is then purified by column chromatography to yield the final product.[3]
Overall synthetic workflow for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Potential Biological Activities and Signaling Pathways
While direct experimental data on the biological activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited, the activities of structurally similar PMFs suggest potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.[2]
Anti-inflammatory Activity
PMFs are known to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2] By inhibiting these pathways, PMFs can reduce the production of pro-inflammatory cytokines and mediators.[2] For instance, the structurally related compound 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to possess potent anti-inflammatory activity.[8]
Anticancer Activity
Several flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[4] The Akt/mTOR signaling pathway, which is crucial for cell survival and growth, is a common target for flavonoids.[4][9] Some PMFs have been shown to inhibit the PI3K/Akt pathway, which can re-sensitize cancer cells to apoptosis.[10] Studies on 5,6,7-trimethoxyflavones have shown moderate to high anti-proliferative activities against various human cancer cell lines.[11]
Putative signaling pathways modulated by 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Anticancer Activity Assay (MTT Assay)
A common in vitro method to assess the cytotoxic effects of a compound on cancer cells is the MTT assay.[1]
Protocol:
Cell Culture: Human cancer cell lines are cultured in an appropriate medium.
Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a natural flavanone with potential for further investigation in the fields of pharmacology and drug development. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a framework for future research based on the known characteristics of structurally related compounds. Further studies are warranted to fully elucidate the therapeutic potential of this molecule.
In-Depth Technical Guide: Biological Activity Screening of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This technical guide provides an i...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This technical guide provides an inferred biological activity profile based on comprehensive data from structurally similar polymethoxylated flavones (PMFs), a class of flavonoids known for a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1] This document is intended for researchers, scientists, and drug development professionals.
Introduction to Polymethoxylated Flavones (PMFs)
Polymethoxylated flavones are a subclass of flavonoids characterized by the presence of multiple methoxy groups on their flavone backbone.[1] Predominantly found in citrus peels, these natural compounds exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic development.[1] Extensive research has demonstrated their potential in modulating key cellular signaling pathways involved in various diseases.
Inferred Biological Activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Based on the activities of structurally related PMFs, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is predicted to exhibit significant anticancer, anti-inflammatory, and antioxidant properties.
Anticancer Activity
PMFs have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.[2][3] The cytotoxic effects of several PMFs on different cancer cell lines are summarized below.
Data Presentation: Anticancer Activity of Structurally Similar PMFs
PMFs are known to exert potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[1]
Data Presentation: Anti-inflammatory Activity of Structurally Similar PMFs
The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where a lower IC50 value indicates stronger antioxidant potential.
Data Presentation: Antioxidant Activity of Structurally Similar PMFs
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
Absorbance Measurement: Measure the absorbance at a test wavelength of 492 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess reagent detects nitrite (a stable breakdown product of NO) in the cell culture supernatant. The intensity of the colorimetric reaction is proportional to the nitrite concentration.
Procedure:
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 2 hours.
Inflammation Induction: Add LPS (1 µg/mL) to the wells to stimulate NO production and incubate for 24 hours.
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate and incubate at room temperature for 10 minutes.
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage relative to LPS-stimulated cells without the test compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the free radical scavenging capacity of a compound.
Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a colorless or pale yellow form. The decrease in absorbance is proportional to the radical scavenging activity.
Procedure:
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control with only the solvent and DPPH.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by PMFs and a general workflow for screening biological activities.
General workflow for biological activity screening.
Inhibition of the NF-κB signaling pathway by PMFs.
Antioxidant Potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of December 2025, publicly available scientific literature lacks specific and direct experimental data on the antioxidant potential of 5,7,3'...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature lacks specific and direct experimental data on the antioxidant potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This technical guide provides a comprehensive overview based on the known properties of structurally analogous polymethoxylated flavones (PMFs) and offers a framework for future research. The quantitative data and experimental protocols presented herein are based on established methodologies and should be considered as a template for the evaluation of this compound.
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxylated flavanone, a subclass of flavonoids characterized by the presence of multiple methoxy groups.[1] Flavonoids are a large family of polyphenolic compounds of plant origin, widely recognized for their antioxidant properties.[2] This particular flavanone has been isolated from plants such as Artemisia frigida and Gardenia sootepensis.[3][4] The presence of both hydroxyl and methoxy groups on its structure suggests a potential for significant antioxidant and biological activities, making it a compound of interest for further investigation in drug discovery and development.[1]
The antioxidant capacity of flavonoids is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[2] The arrangement and number of hydroxyl groups are critical determinants of their antioxidant activity. This guide will explore the theoretical antioxidant potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, detail standard experimental protocols for its assessment, and discuss potential mechanisms of action based on related compounds.
The antioxidant activity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce pro-oxidant metals. The following tables present a hypothetical summary of potential quantitative data for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, serving as a template for organizing experimental results.[2]
The test compound at various concentrations is added to the FRAP reagent.
The absorbance is measured at 593 nm after incubation.
A standard curve is prepared using ferrous sulfate.
The results are expressed as Fe²⁺ equivalents.
Potential Mechanisms of Action and Signaling Pathways
While direct evidence for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited, studies on structurally similar flavonoids provide insights into its potential mechanisms of action and the signaling pathways it may modulate.
Direct Radical Scavenging
The hydroxyl groups on the flavonoid skeleton are the primary sites for donating a hydrogen atom to free radicals, thereby neutralizing them. The antioxidant activity is influenced by the position and number of these hydroxyl groups.[5]
Modulation of Intracellular Signaling Pathways
Polymethoxylated flavones are known to exert their antioxidant and anti-inflammatory effects by modulating key signaling pathways.[1]
NF-κB (Nuclear Factor-kappa B) Signaling Pathway: Structurally related compounds have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and oxidative stress.[1][6] This inhibition leads to a reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2.[6]
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Flavonoids can modulate the MAPK pathways (including ERK, JNK, and p38), which are involved in cellular responses to oxidative stress.[1][6] Inhibition of these pathways can suppress inflammatory responses.[6]
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Some flavonoids can activate the Nrf2-ARE (Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1).[7]
PI3K/Akt (Phosphoinositide 3-kinase/Akt) Signaling Pathway: This pathway is crucial for cell survival and proliferation. Some PMFs have been shown to inhibit the PI3K/Akt pathway, which can contribute to their anticancer effects.[8]
Visualizations
The following diagrams illustrate the potential signaling pathways that could be modulated by 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, based on the activities of related compounds.
Experimental workflow for in vitro antioxidant assessment.
Potential inhibition of the NF-κB signaling pathway.
Potential activation of the Nrf2-ARE signaling pathway.
Conclusion and Future Directions
While direct experimental data on the antioxidant potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is currently lacking, the extensive research on structurally related polymethoxylated flavones provides a strong rationale for its investigation as a potent antioxidant agent.[1] The presence of both hydroxyl and methoxy groups suggests a multifaceted mechanism of action, potentially involving direct radical scavenging and modulation of key cellular signaling pathways such as NF-κB and Nrf2.
Future research should focus on:
In Vitro Validation: Conducting comprehensive in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) to quantify the antioxidant capacity of the compound.
Cellular Antioxidant Activity: Evaluating its ability to mitigate oxidative stress in cellular models.
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this flavanone using techniques such as Western blotting and reporter gene assays.
In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile in the context of oxidative stress-related diseases.[1]
The exploration of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone holds significant promise for the discovery of a novel therapeutic lead for a variety of human diseases underpinned by oxidative stress.
The Anti-inflammatory Properties of Polymethoxyflavonoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Polymethoxyflavonoids (PMFs), a unique class of flavonoids abundant in citrus peels, are gaining significant attention for their potent anti-inflammatory ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Polymethoxyflavonoids (PMFs), a unique class of flavonoids abundant in citrus peels, are gaining significant attention for their potent anti-inflammatory activities.[1][2] These compounds, characterized by multiple methoxy groups on their flavonoid backbone, exhibit a broad spectrum of biological effects, making them promising candidates for the development of novel anti-inflammatory therapeutics.[3] This technical guide provides an in-depth overview of the anti-inflammatory properties of PMFs, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.
Core Mechanisms of Anti-inflammatory Action
PMFs exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.[4][5]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical player in immunity and inflammation.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of various pro-inflammatory genes.[6][7]
PMFs, including nobiletin and tangeretin, have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[3] This blockade of IκBα degradation keeps NF-κB retained in the cytoplasm, thereby preventing the expression of its target genes, which include cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][8]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial signaling route that regulates the production of inflammatory mediators.[9][10] PMFs have been demonstrated to interfere with the phosphorylation of key proteins within these cascades. For instance, certain PMFs can suppress the phosphorylation of p38 MAPK, which in turn inhibits the activation of downstream transcription factors involved in the inflammatory response.[11] By modulating the MAPK pathway, PMFs can effectively reduce the expression of pro-inflammatory cytokines and enzymes.[9]
Quantitative Assessment of Anti-inflammatory Activity
Numerous studies have quantified the anti-inflammatory effects of various PMFs. The data presented below summarizes the inhibitory activity of prominent PMFs on key inflammatory markers.
In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is widely used to screen for anti-inflammatory compounds.[16][17]
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[17]
Treatment: Cells are pre-treated with various concentrations of the test PMF for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[18]
Measurement of Inflammatory Mediators:
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[18]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[19]
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are determined using a specific ELISA kit.
Western Blot Analysis for Protein Expression and Signaling Pathway Activation
Western blotting is a key technique to investigate the molecular mechanisms of PMFs.[20]
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.[21]
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]
Immunoblotting:
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[21]
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-p38, β-actin) overnight at 4°C.[20]
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[21]
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[20]
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NF-κB signaling pathway by Polymethoxyflavonoids.
Caption: Modulation of the p38 MAPK signaling pathway by Polymethoxyflavonoids.
Caption: General workflow for assessing the anti-inflammatory effects of PMFs in vitro.
Potential Therapeutic Applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the therapeutic applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone . This technical guide, therefore, extrapolat...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the therapeutic applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone . This technical guide, therefore, extrapolates the potential therapeutic applications based on the known biological activities of structurally analogous compounds, primarily the flavone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and the broader class of polymethoxylated flavones (PMFs). The information presented herein is intended for researchers, scientists, and drug development professionals as a foundational resource for future investigation.
Introduction to Polymethoxylated Flavones (PMFs)
Polymethoxylated flavones (PMFs) are a significant subclass of flavonoids characterized by the presence of multiple methoxy groups on their flavone backbone.[1] These naturally occurring compounds are predominantly found in citrus fruits, especially in the peel.[1] The methoxylation of the flavonoid core is a key structural feature that generally enhances metabolic stability and bioavailability compared to their hydroxylated counterparts, making them highly attractive candidates for therapeutic development.[1] PMFs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[1]
Potential Therapeutic Applications
Based on the established bioactivities of structurally similar PMFs, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
PMFs have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1] They have also been found to target cancer stemness and can enhance the efficacy of conventional chemotherapy drugs.[1]
Quantitative Data on Anticancer Activity of Related Polymethoxylated Flavones
PMFs are known to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] By inhibiting these pathways, PMFs can effectively reduce the production of pro-inflammatory cytokines and mediators. For instance, apigenin, luteolin, and chrysoeriol have been shown to reduce TNF-α secretion in vitro at concentrations as low as 10 µM.[5]
Quantitative Data on Anti-inflammatory Activity of Related Flavonoids
The antioxidant capacity of flavones is a key attribute that contributes to their potential health benefits by mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate this activity, where the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[7]
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours at 37°C.[7]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan.[8] Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of viability against the log of the compound concentration.
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
Reaction Mixture: In a 96-well plate, add 20 µL of the test compound at various concentrations or a standard antioxidant (e.g., ascorbic acid) to each well.
Initiation of Reaction: Add 200 µL of the freshly prepared DPPH solution to each well and mix.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Analysis of Signaling Pathway Proteins: Western Blotting
Western blotting is used to detect and quantify specific proteins to elucidate the molecular mechanisms of action of the test compound. The following is a general protocol for analyzing the NF-κB pathway.
Protein Extraction: Treat cells with the test compound and/or a stimulant (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a standard blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, phospho-IκBα, IκBα) overnight at 4°C or for 1-2 hours at room temperature.
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The therapeutic effects of PMFs are mediated through the modulation of complex intracellular signaling pathways. Below are diagrams of key pathways potentially targeted by 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, based on the actions of related compounds, as well as a typical experimental workflow.
Caption: A generalized experimental workflow for evaluating the in vitro therapeutic potential.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Potential modulation of the MAPK signaling cascade.
An In-depth Technical Guide on 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and known properties of the flavanone 5,7,3'-Trihydroxy-6,4',5'-t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and known properties of the flavanone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. First isolated from Artemisia frigida in 1981, this polysubstituted flavanone belongs to a class of flavonoids with potential therapeutic applications. This document details its initial discovery, and structural characterization, alongside generalized experimental protocols for its isolation and synthesis, drawing upon established methodologies for flavonoids. While specific biological activity data for this compound is limited, this guide explores the potential pharmacological activities, such as anticancer, anti-inflammatory, and antioxidant effects, by drawing comparisons with structurally similar polymethoxyflavones (PMFs). All quantitative data from related compounds are presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction and Historical Context
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavanone, a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 backbone.[1] The discovery of this specific flavanone is rooted in the phytochemical exploration of the genus Artemisia, which is known for its rich and complex bioactive molecules.[1]
The first documented isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone was in 1981 by Yong-Long Liu and T.J. Mabry from the plant Artemisia frigida Willd., commonly known as prairie sagewort.[1] Their findings were published in the journal Phytochemistry, marking a notable contribution to the understanding of the chemical makeup of this plant species.[1] Since its initial discovery, this flavanone has also been reported in other organisms, including Gardenia sootepensis and Artemisia herba-alba.[2]
Physicochemical and Spectroscopic Data
The structural elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone was accomplished through various spectroscopic techniques.[1] Below is a summary of its key physicochemical and spectroscopic data.
Experimental Protocol: Generalized Isolation from Plant Material
This protocol outlines a general procedure for the extraction and purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from a plant matrix.
Materials:
Dried and powdered plant material (e.g., Artemisia frigida)
Methanol (MeOH)
n-Hexane
Ethyl acetate (EtOAc)
Silica gel for column chromatography
Sephadex LH-20
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.[1]
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains flavonoids, is collected and dried.[1]
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel column.[1] The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.[1]
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the desired flavanone are identified by their characteristic UV absorbance and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid).[1]
Purification: Fractions containing the target compound are combined and may require further purification by repeated column chromatography on silica gel and/or Sephadex LH-20 until a pure compound is obtained.[1]
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.[4]
General workflow for the isolation and purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Chemical Synthesis
A specific, detailed synthesis protocol for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is not available in the searched literature.[1] However, a general and plausible synthetic route for flavanones involves the Claisen-Schmidt condensation to form a chalcone, followed by an acid-catalyzed cyclization.[6]
Starting Materials: An appropriately substituted 2'-hydroxyacetophenone and a substituted benzaldehyde are required. For the synthesis of the target flavanone, these would be 2',4',6'-Trihydroxy-3'-methoxyacetophenone and 3-Hydroxy-4,5-dimethoxybenzaldehyde.[6] Protecting groups for the hydroxyl functions may be necessary.
Reaction: The acetophenone and benzaldehyde are reacted in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent (e.g., ethanol).[6]
Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC), then acidified. The precipitated chalcone is collected by filtration, washed, and dried.[6]
Step 2: Cyclization to the Flavanone
Reaction: The synthesized chalcone is dissolved in a suitable solvent (e.g., glacial acetic acid or an alcoholic solvent) and treated with an acid catalyst (e.g., hydrochloric acid or sulfuric acid).[1][6]
Work-up: The reaction mixture is refluxed until the cyclization is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude flavanone is purified by column chromatography.[1]
Deprotection (if necessary): If protecting groups were used, they are removed in the final step to yield 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.[1]
Overall synthetic workflow for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Putative Biosynthesis
The biosynthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is hypothesized to follow the general phenylpropanoid pathway, starting from the common flavanone precursor, naringenin.[7] The pathway involves a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes.[7]
A putative biosynthetic pathway for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Potential Biological Activities
Direct experimental data on the biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone are scarce in the publicly available literature.[4][8] However, based on the activities of structurally similar polymethoxyflavones (PMFs), several potential therapeutic applications can be inferred.[8]
Anticancer Activity
Polymethoxyflavones have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[4][9] They have been shown to synergistically enhance the cytotoxicity of various chemotherapeutic drugs.[8] A common target for flavonoids is the Akt/mTOR signaling pathway, which is crucial for cell survival and growth.[4]
Table 3: In Vitro Cytotoxicity of a Structurally Similar Flavonoid (5,7-dimethoxyflavone)
Many flavonoids exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[4] Studies on structurally similar flavonoids suggest that they may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[11] For instance, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to reduce nitric oxide and pro-inflammatory cytokine production in LPS-treated macrophage cells.[11][12]
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[4] The hydroxyl groups on the aromatic rings are key to this activity.[4] The antioxidant properties of these compounds contribute significantly to their overall biological effects.
Table 4: Antioxidant Activity of a Structurally Similar Flavonoid (Centaureidin)
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavonoid with a history rooted in the phytochemical investigation of Artemisia frigida. While its discovery dates back to 1981, there is a notable lack of extensive research specifically on this compound. The available information, largely inferred from structurally related polymethoxyflavones, suggests a potential for significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide consolidates the existing knowledge and provides a foundation for future research. Further investigation is warranted to fully elucidate the specific biological mechanisms and therapeutic potential of this compound. The generalized experimental protocols provided herein offer a starting point for researchers aiming to isolate, synthesize, and evaluate 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
This technical guide offers a comprehensive overview of the spectroscopic and physicochemical properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, tailored for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide offers a comprehensive overview of the spectroscopic and physicochemical properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, tailored for researchers, scientists, and professionals in drug development and natural product chemistry. This document details the available spectroscopic data, generalized experimental protocols for its isolation and synthesis, and potential biological activities based on structurally related compounds.
Physicochemical and Spectroscopic Data
The structural characterization of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone relies on a combination of spectroscopic methods. While comprehensive experimental data for this specific flavanone is limited in publicly available literature, the following tables summarize the known and predicted properties.[1]
Detailed experimental procedures for the specific isolation and synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone are not extensively documented. However, generalized protocols for the extraction of flavanones from plant sources and their chemical synthesis are well-established.[2]
Isolation from Natural Sources
This flavanone was first isolated from Artemisia frigida.[1] A general workflow for isolating flavanones from plant material is as follows:
Caption: General workflow for the isolation of flavanones.[2]
Methodology:
Extraction: Dried and powdered plant material is extracted with an organic solvent like methanol or ethanol.[4] Techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency.[4]
Partitioning: The crude extract undergoes liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate) to separate compounds based on their polarity.[2]
Column Chromatography: The fraction containing the target compound is further purified using column chromatography with a silica gel stationary phase.[4]
Preparative HPLC: Final purification to obtain the pure flavanone is often achieved using preparative high-performance liquid chromatography (HPLC).[2]
Chemical Synthesis
The synthesis of flavanones can be accomplished through the cyclization of chalcones.[2]
Caption: General synthetic workflow for flavanones.[2]
Methodology:
Chalcone Synthesis: A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH) to form a chalcone intermediate.[2]
Flavanone Cyclization: The purified chalcone is then treated with an acid or base to induce intramolecular cyclization to form the flavanone.[2]
Purification: The crude flavanone is purified by column chromatography to yield the final product.[2]
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is scarce, the activities of structurally similar flavonoids, particularly polymethoxylated flavones (PMFs), suggest potential therapeutic applications in areas such as inflammation, cancer, and neuroprotection.[2][5]
Anti-inflammatory Activity
Many flavonoids exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] This is often achieved through the modulation of key signaling pathways like NF-κB and MAPK.[5]
Flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[2] The Akt/mTOR signaling pathway, which is crucial for cell survival and growth, is a common target.[2]
An In-depth Technical Guide to the Putative Biosynthetic Pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a pol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a polysubstituted flavanone with significant potential in pharmacological research. Drawing upon established knowledge of flavonoid biosynthesis, this document outlines the hypothesized enzymatic steps, key enzyme classes, and their characteristics. This guide summarizes available quantitative data for homologous enzymes and presents detailed experimental protocols to facilitate further investigation into this and structurally related compounds.
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavanone, a class of flavonoids characterized by a C6-C3-C6 skeleton.[1] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] The specific substitution pattern of this flavanone, with three hydroxyl and three methoxy groups, suggests a complex biosynthetic origin and points towards unique physicochemical properties and potential therapeutic applications. Understanding its biosynthesis is crucial for its potential production through metabolic engineering and for the discovery of novel enzymatic tools for flavonoid modification.
Proposed Biosynthetic Pathway
The biosynthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is hypothesized to originate from the general phenylpropanoid pathway, commencing with the common flavanone precursor, naringenin.[2] The pathway involves a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes, primarily flavonoid hydroxylases and O-methyltransferases (OMTs).[2][3] The precise sequence of these modifications can vary depending on the substrate specificity of the enzymes present in the producing organism. A plausible pathway is illustrated below, involving sequential modifications of the flavanone core. Two potential routes diverging from the intermediate 5,7,3',4'-tetrahydroxyflavanone (eriodictyol) are proposed, highlighting the potential flexibility of the biosynthetic machinery.[2]
Logical Diagram of the Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Key Enzymes and Quantitative Data
The biosynthesis of the target flavanone likely involves several classes of enzymes, primarily flavonoid hydroxylases and O-methyltransferases.[2] Below is a summary of the characteristics of these enzyme types, with available quantitative data for representative members acting on relevant substrates. It is important to note that kinetic parameters can vary significantly with the specific enzyme, source organism, and assay conditions.[2]
Flavonoid Hydroxylases
Flavonoid hydroxylases are cytochrome P450-dependent monooxygenases (P450s) that introduce hydroxyl groups onto the flavonoid skeleton.
Flavonoid 3'-Hydroxylase (F3'H): This enzyme catalyzes the hydroxylation of naringenin at the 3' position of the B-ring to produce eriodictyol.[4]
Flavanone 6-Hydroxylase (F6H): This enzyme is proposed to hydroxylate the A-ring at the 6-position.
Table 1: Representative Kinetic Data for Flavonoid 3'-Hydroxylases
Flavonoid OMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. The regioselectivity of these enzymes is a key determinant of the final product.[7]
4'-O-Methyltransferase: Methylates the hydroxyl group at the 4'-position.
5'-O-Methyltransferase: Methylates the hydroxyl group at the 5'-position.
6-O-Methyltransferase: Methylates the hydroxyl group at the 6-position.
Table 2: Representative Kinetic Data for Flavonoid O-Methyltransferases
Heterologous Expression of Flavonoid Biosynthetic Enzymes
This protocol describes a general workflow for the heterologous expression of flavonoid hydroxylases (P450s) and O-methyltransferases in Escherichia coli.
Experimental Workflow Diagram
Caption: General workflow for heterologous expression and purification of enzymes.
Methodology:
Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the target enzyme (e.g., F3'H, OMT) and clone it into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., 6xHis-tag) for purification.
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours.
Cell Lysis and Protein Purification: Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse the cells by sonication or French press. Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin).
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.[2]
In Vitro Enzyme Assays
4.2.1 Flavonoid Hydroxylase (P450) Assay
Materials:
Purified P450 enzyme
Cytochrome P450 reductase (CPR)
Flavonoid substrate (e.g., naringenin) dissolved in DMSO
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
NADPH (1-2 mM)
Procedure:
Pre-incubate the reaction mixture (containing buffer, P450, CPR, and substrate) at the desired temperature (e.g., 30°C) for a few minutes.[2]
Incubate for a specific time (e.g., 30-60 minutes).[2]
Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).[2]
Extract the products with an organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.[2]
Analyze the products by HPLC or LC-MS.
4.2.2 Flavonoid O-Methyltransferase (OMT) Assay
Materials:
Purified OMT enzyme
Flavonoid substrate (e.g., eriodictyol) dissolved in DMSO
S-adenosyl-L-methionine (SAM)
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
Prepare a reaction mixture containing the reaction buffer, flavonoid substrate, and purified OMT enzyme.
Initiate the reaction by adding SAM.
Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
Terminate the reaction by adding an acid (e.g., 2 M HCl).
Extract the products with ethyl acetate.
Evaporate the solvent and redissolve the residue in methanol for analysis by HPLC or LC-MS.
Conclusion
The putative biosynthetic pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone represents a complex interplay of hydroxylation and O-methylation reactions.[2] While a definitive pathway has not been elucidated in a single organism, the information presented in this guide, based on the known activities of flavonoid-modifying enzymes, provides a strong foundation for future research.[2] The detailed protocols and compiled quantitative data offer a practical starting point for researchers aiming to produce this and other polymethoxylated flavonoids, and to further unravel the intricacies of flavonoid biosynthesis. Further studies focusing on the isolation and characterization of the specific enzymes from a natural source of this flavanone will be crucial for confirming the proposed pathway and for enabling its biotechnological production.
An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a naturally occurring flavanone. This document deta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a naturally occurring flavanone. This document details its physicochemical properties, spectroscopic data, and potential biological activities, drawing from available literature and computational models. Generalized experimental protocols for its isolation, synthesis, and biological evaluation are also presented to facilitate further research and drug development efforts.
Introduction and Historical Context
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone belongs to the flavonoid class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are known for their diverse biological activities.[1] The first isolation of this specific flavanone was reported in 1981 by Yong-Long Liu and T.J. Mabry from the plant Artemisia frigida Willd., commonly known as prairie sagewort.[1] Their findings were published in the journal Phytochemistry, contributing significantly to the chemical understanding of this plant species.[1] This compound has also been identified in other organisms.[2]
Physicochemical and Spectroscopic Data
The structural elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone was accomplished through various spectroscopic methods.[1] The key physicochemical and spectroscopic data are summarized below.
Data from PubChemLite, calculated using CCSbase.[5]
Potential Biological Activities and Signaling Pathways
While direct experimental evidence on the biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited, the activities of structurally similar flavonoids suggest several potential therapeutic applications.[4]
Antioxidant Activity : Flavonoids are well-known for their ability to scavenge free radicals and chelate metal ions, with the hydroxyl groups on the aromatic rings being key to this function.[4]
Anti-inflammatory Activity : Many flavonoids exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][6] Structurally related compounds have been shown to interfere with the nuclear factor-κB (NF-κB) translocation and mitogen-activated protein kinase (MAPK) pathways.[6]
Anticancer Activity : Several flavonoids have demonstrated anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.[4][7] The Akt/mTOR signaling pathway is a common target for flavonoids.[4] Polymethoxyflavones, a related class, have been shown to synergistically enhance the cytotoxicity of various chemotherapeutic drugs.[8]
Based on the activities of related flavonoids, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone may modulate key cellular signaling pathways.
Caption: Potential signaling pathways modulated by the flavanone.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone are provided below. It is important to note that these are generalized procedures based on common phytochemical practices for flavonoids, as specific details from the original 1981 publication were not fully available.[1]
Isolation from Plant Material
The following is a generalized protocol for the isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from plant material, such as Artemisia frigida.[1][9]
Materials:
Dried and powdered aerial parts of the plant
Methanol (MeOH)
n-Hexane
Ethyl acetate (EtOAc)
Silica gel for column chromatography
Sephadex LH-20
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
Thin-layer chromatography (TLC) plates
UV lamp for visualization
Procedure:
Extraction: Macerate the powdered plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure.
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
Further Purification: Pool fractions containing the compound of interest (monitored by TLC) and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.
Characterization: Identify the purified compound using spectroscopic techniques such as NMR and mass spectrometry.[4]
Caption: General workflow for extraction and purification.
Chemical Synthesis
The chemical synthesis of flavanones is typically achieved through a two-step process involving a Claisen-Schmidt condensation followed by an intramolecular cyclization.[10]
Step 1: Synthesis of 2'-Hydroxychalcone
Reaction Setup: Dissolve 2',4',6'-Trihydroxy-3'-methoxyacetophenone and 3-Hydroxy-4,5-dimethoxybenzaldehyde in ethanol.[10]
Base Addition: Slowly add a solution of potassium hydroxide in ethanol to the stirring solution at 0°C.[10]
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.[10]
Work-up and Neutralization: Pour the reaction mixture into ice-cold water and acidify with 10% aqueous HCl to precipitate the chalcone product.[10]
Isolation and Purification: Collect the crude solid by vacuum filtration and purify by recrystallization or column chromatography.[10]
Step 2: Cyclization to Flavanone
Reaction Setup: Dissolve the synthesized chalcone in glacial acetic acid.[10]
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[10]
Reaction: Heat the mixture to reflux for 4-8 hours.[10]
Work-up: Cool the reaction mixture and pour it into water to precipitate the crude flavanone.
Purification: Purify the crude product by column chromatography to yield 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.[1]
Caption: Overall synthetic workflow for the flavanone.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8]
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
Compound Treatment: Treat the cells with various concentrations of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone for 24, 48, or 72 hours. Include a vehicle control.[8]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a natural product with a chemical structure that suggests potential for various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct experimental data for this specific flavanone is limited, this guide provides a foundational resource for researchers by summarizing the available information and presenting generalized protocols for its study. Further investigation is warranted to fully elucidate its pharmacological properties and potential therapeutic applications.
Navigating the Solubility of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in harnessing its therapeutic potential. This in-depth technical guide provides a compr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in harnessing its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the solubility of the flavanone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, alongside detailed experimental protocols and relevant biological pathway diagrams to support further investigation.
Solubility Profile
The following table summarizes the available solubility information for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. It is important to note that the quantitative value provided for DMSO is likely for the preparation of a stock solution and may not represent the thermodynamic saturation solubility.
To empower researchers to determine the precise solubility of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, the following detailed experimental protocols for determining both thermodynamic and kinetic solubility are provided.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Analytical balance
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone to a glass vial.
Add a known volume of the desired solvent to the vial.
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Collection and Preparation:
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid material.
Allow the vials to stand undisturbed for a short period to allow for partial sedimentation.
Carefully withdraw an aliquot of the supernatant without disturbing the solid.
Centrifuge the aliquot at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining suspended particles.
Quantification by HPLC:
Prepare a calibration curve using standard solutions of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone of known concentrations in the same solvent.
Dilute the clarified supernatant from the centrifuged sample with the appropriate solvent to a concentration that falls within the range of the calibration curve.
Inject the diluted sample and the standard solutions onto the HPLC system.
Determine the concentration of the flavanone in the diluted sample by comparing its peak area to the calibration curve.
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility.
Protocol 2: High-Throughput Kinetic Solubility Assay using Nephelometry
This method provides a rapid assessment of the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock.
Materials:
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Dimethyl sulfoxide (DMSO)
Aqueous buffer (e.g., PBS pH 7.4)
96-well microtiter plates
Automated liquid handler or multichannel pipette
Plate reader with nephelometry (light scattering) detection capability
Procedure:
Preparation of Stock Solution:
Prepare a high-concentration stock solution of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in DMSO (e.g., 10 mM).
Assay Plate Preparation:
Using an automated liquid handler or multichannel pipette, perform a serial dilution of the DMSO stock solution directly in the 96-well plate.
In a separate plate, add the aqueous buffer to each well.
Compound Addition and Measurement:
Transfer a small volume (e.g., 1-2 µL) of the serially diluted DMSO stock solutions to the corresponding wells of the plate containing the aqueous buffer. This should be done rapidly to initiate precipitation.
Immediately place the plate in a plate reader and measure the light scattering at regular intervals for a defined period.
Data Analysis:
The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Visualizing the Context: Workflows and Pathways
To provide a broader context for the study of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, the following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow for its isolation and a potential signaling pathway it may modulate.
General experimental workflow for the isolation and analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Flavonoids are known to interact with various cellular signaling pathways. Based on the activities of structurally similar compounds, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone may modulate pathways such as the Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Potential modulation of the Akt/mTOR signaling pathway by 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
This technical guide provides a foundational resource for researchers working with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. While direct solubility data is sparse, the provided protocols and contextual information will facilitate further investigation into the physicochemical properties and biological activities of this promising natural compound.
Application Notes and Protocols: Flavanone Synthesis via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals Introduction Flavanones are a subclass of flavonoids, a large group of polyphenolic compounds of plant origin.[1] They are characterized by a C6-C3-C6 backb...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanones are a subclass of flavonoids, a large group of polyphenolic compounds of plant origin.[1] They are characterized by a C6-C3-C6 backbone structure and are precursors to other flavonoid classes.[2] Due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, flavanones are of significant interest in medicinal chemistry and drug development.[1][3][4]
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds and is widely employed for synthesizing chalcones, the immediate precursors to flavanones.[5][6] The reaction typically involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with an aromatic aldehyde to form a 2'-hydroxychalcone.[4] This intermediate then undergoes an intramolecular cyclization to yield the final flavanone structure.[5][7] This document provides detailed protocols, quantitative data, and mechanistic diagrams for the synthesis of flavanones using this reliable and versatile method.
Reaction Mechanism and Workflow
The synthesis of flavanones from 2'-hydroxyacetophenones and benzaldehydes is typically a two-step process. First, a base-catalyzed Claisen-Schmidt condensation forms the 2'-hydroxychalcone intermediate. The second step involves the intramolecular cyclization of the chalcone to yield the flavanone.[7]
Caption: General reaction scheme for flavanone synthesis.
A typical experimental workflow involves the reaction setup, followed by product isolation and purification. Microwave-assisted methods can significantly reduce reaction times.[8]
Caption: Standard experimental workflow for flavanone synthesis.
Experimental Protocols
The following protocols are generalized from established methods.[7][8][9] Researchers should adapt them based on the specific reactivity of their chosen substrates.
Protocol 1: Two-Step Synthesis of Flavanones
This method first isolates the 2'-hydroxychalcone intermediate before cyclization.
Step A: Synthesis of 2'-Hydroxychalcones (3A-3L) [7]
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 2'-hydroxyacetophenone (1 eq.) and benzaldehyde (1 eq.) in methanol (25 mL).
Catalysis: Add an excess of sodium hydroxide (NaOH) to the solution.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with concentrated HCl.
Isolation: Collect the precipitated solid chalcone by filtration, wash thoroughly with water, and dry.
Purification: Recrystallize the crude product from a suitable solvent like methanol or ethanol.
Reaction Setup: Dissolve the purified 2'-hydroxychalcone (1 eq.) in methanol (20 mL).
Catalysis: Add sodium acetate (NaOAc, 5 eq.).
Reaction: Heat the mixture to reflux for 24 hours, monitoring by TLC.
Work-up: Evaporate the solvent under reduced pressure. Add ethyl acetate (20 mL) and wash the organic layer with distilled water (3 x 20 mL).
Isolation: Dry the organic solution over anhydrous MgSO4, filter, and evaporate the solvent to yield the crude flavanone.
Purification: Purify the product by recrystallization or column chromatography.
Protocol 2: One-Pot Microwave-Assisted Synthesis of Flavanones
This efficient method combines both steps and utilizes microwave irradiation to accelerate the reaction.[8]
Reaction Setup: In a microwave-safe vessel, mix the 2-hydroxyacetophenone derivative (2.69 mmol), the aromatic aldehyde (2.69 mmol), and a catalytic amount of aqueous potassium hydroxide (KOH) in methanol.
Reaction: Irradiate the mixture in a microwave oven at 100 W for approximately 2 minutes.[8]
Work-up: After cooling the reaction mixture, pour it into crushed ice. Acidify by adding concentrated HCl (1 ml).[8]
Isolation: Allow the mixture to stand at low temperature (2-3°C) overnight. Collect the separated solid product by filtration.[8]
Purification: Wash the solid with water and recrystallize from methanol to obtain the pure flavanone or chalcone product.[8] The formation of flavanone versus chalcone can depend on the substitution patterns of the reactants.[8]
Data Presentation: Reaction Yields
The Claisen-Schmidt condensation is effective for a variety of substituted reactants. The yields are influenced by the electronic nature and position of substituents on both the acetophenone and aldehyde rings.
Table 1: Synthesis of Chalcones and Flavanone Derivatives [7]
Compound
R (A-Ring)
R' (B-Ring)
Chalcone Yield (%)
Flavanone Yield (%)
A
5,7-(OCH₃)₂
H
23
7
B
H
4-OCH₃
92
74
C
H
4-Cl
88
58
D
H
4-N(CH₃)₂
85
65
E
H
2-Cl
73
48
F
H
2,4-Cl₂
84
69
G
5,7-(OCH₃)₂
4-OCH₃
25
10
H
H
3-NO₂
78
55
I
H
4-NO₂
81
62
J
H
3-Br
86
61
K
H
4-F
90
70
L
5,7-(OCH₃)₂
4-Cl
28
12
Applications in Drug Development: Modulation of Signaling Pathways
Flavanones exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.[10][11] Their ability to interact with key protein and lipid kinases makes them attractive candidates for drug discovery.[11]
Key signaling pathways targeted by flavonoids include:
MAPK Pathways (ERK, JNK, p38): These pathways regulate cellular processes like proliferation, differentiation, and apoptosis. Flavanones can inhibit JNK and p38 while activating ERK, contributing to cell survival and neuroprotective effects.[11]
PI3K/Akt Pathway: This is a crucial pro-survival pathway. Flavanones can modulate this pathway, which affects cell proliferation, growth, and angiogenesis.[11][12]
NF-κB Pathway: A key regulator of inflammation. Flavonoids can suppress the activation of NF-κB, leading to reduced production of inflammatory mediators like TNF-α and various interleukins.[10]
Caption: Flavanone modulation of major cell signaling pathways.
Application Notes and Protocols for the Isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from Plant Material
For Researchers, Scientists, and Drug Development Professionals Introduction 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxylated flavanone (PMF) found in various plant species, notably in the genus Artemi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxylated flavanone (PMF) found in various plant species, notably in the genus Artemisia, such as Artemisia frigida.[1][2][3] PMFs are a class of flavonoids that have garnered significant scientific interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[4][5] The methoxy groups generally enhance metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development.[5]
This document provides a detailed protocol for the isolation and purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from plant material. The methodology covers extraction, solvent partitioning, and chromatographic purification. Additionally, this guide includes quantitative data representation and a hypothesized signaling pathway that may be modulated by this compound, providing a comprehensive resource for researchers in natural product chemistry and pharmacology.
Data Presentation
The following table summarizes representative quantitative data for the isolation and purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from dried plant material. The values presented are based on typical yields for polymethoxylated flavanones from plant sources and may vary depending on the specific plant species, geographic origin, and extraction conditions.
Parameter
Value
Notes
Extraction
Starting Plant Material (dry weight)
1000 g
Artemisia frigida aerial parts
Extraction Solvent
10 L of 80% Methanol
Ultrasound-assisted extraction can improve yield.[4]
Collect the aerial parts of the plant (e.g., Artemisia frigida).
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction
Two primary methods for extraction are presented below. Ultrasound-assisted extraction is generally more efficient.
Soak the powdered plant material (1 kg) in 80% methanol (10 L) in a large container at room temperature.
Stir the mixture periodically for 72 hours.
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.
Place the powdered plant material (1 kg) in a large flask with 80% methanol (10 L).
Submerge the flask in an ultrasonic bath.
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[4]
Filter the extract as described for maceration.
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Solvent-Solvent Partitioning
Suspend the crude methanolic extract (e.g., 120 g) in 1 L of distilled water.
Transfer the suspension to a large separatory funnel.
Perform liquid-liquid partitioning by sequentially extracting with solvents of increasing polarity.
First, extract with n-hexane (3 x 1 L) to remove non-polar compounds like fats and waxes. Combine the n-hexane fractions.
Next, extract the remaining aqueous layer with ethyl acetate (3 x 1 L). This fraction will contain the moderately polar flavanones.[1] Combine the ethyl acetate fractions.
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the flavonoid-enriched fraction.
Chromatographic Purification
A two-step column chromatography process is recommended for high purity.
Prepare a slurry of silica gel 60 (200-300 mesh) in n-hexane and pack it into a glass column.
Dissolve the dried ethyl acetate fraction (e.g., 50 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
Carefully load the dried sample-silica gel mixture onto the top of the packed column.
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.
Combine the fractions containing the target compound (based on TLC comparison with a standard, if available, or by subsequent analysis).
Evaporate the solvent from the combined fractions to yield a flavonoid-rich fraction.
Swell Sephadex LH-20 beads in methanol for several hours.
Pack a column with the swollen Sephadex LH-20.
Dissolve the flavonoid-rich fraction from the silica gel column (e.g., 15 g) in a small volume of methanol.
Load the sample onto the Sephadex LH-20 column.
Elute the column with methanol at a slow flow rate.[1]
Collect fractions and monitor by TLC or HPLC.
Combine the pure fractions containing 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Evaporate the solvent to obtain the purified compound.
Purity Assessment and Structural Elucidation
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product using a C18 reversed-phase column with a mobile phase gradient of acidified water and methanol or acetonitrile.[6] Detection is typically performed at around 285 nm.[6]
Spectroscopic Analysis: Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.[7]
Mandatory Visualization
Polymethoxylated flavones have been reported to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB pathway.[4][5] The following diagram illustrates a hypothesized mechanism of action for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in inhibiting the LPS-induced inflammatory response.
Caption: Hypothesized inhibition of the NF-κB pathway by the flavanone.
Application Note: Quantification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Introduction 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavonoid found in various plant species, such as Artemisia frigida[1].
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only.
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavonoid found in various plant species, such as Artemisia frigida[1]. As a member of the flavonoid class of polyphenolic compounds, it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities, which may include antioxidant, anti-inflammatory, and anticancer properties[2][3]. Accurate and precise quantification of this flavanone in plant extracts, dietary supplements, and biological matrices is essential for quality control, standardization of herbal products, and pharmacokinetic studies.
This application note provides a detailed protocol for the quantification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a Diode-Array Detector (DAD). The methodology is based on established principles for flavonoid analysis and offers a robust framework for researchers.[4][5][6]
Principle of the Method
This method utilizes reversed-phase HPLC to separate 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone based on its hydrophobicity. A C18 stationary phase is employed, and the mobile phase consists of a gradient of acidified water and an organic solvent (acetonitrile or methanol) to ensure efficient elution and separation from other matrix components.[4][5] Detection is performed using a Diode-Array Detector (DAD), which allows for spectral analysis to confirm peak purity and identity. For flavanones, a detection wavelength of approximately 285 nm is typically effective.[4] Quantification is achieved by constructing a calibration curve from the peak areas of reference standards of known concentrations.
Sample Matrix: Dried and powdered plant material, or other relevant matrices.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode-Array Detector is suitable for this analysis.[4][7]
Parameter
Recommended Condition
HPLC Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
285 nm (with spectral scanning from 200-400 nm for peak purity)
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone reference standard. Dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at -20°C in a light-protected vial.[8]
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Example: Plant Extract)
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a suitable container. Add 20 mL of methanol.
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[4]
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue twice more to ensure complete extraction.
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Experimental Workflow
Experimental workflow for the HPLC quantification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Data Presentation and Analysis
Identification: Identify the peak corresponding to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in the sample chromatogram by comparing its retention time with that of the reference standard. Confirm peak identity and purity by comparing the UV-Vis spectrum of the sample peak with the standard.
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is desirable.
Quantification: Integrate the peak area of the analyte in the sample chromatogram. Calculate the concentration of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in the sample using the regression equation from the calibration curve.[4]
Method Validation Parameters
For robust and reliable results, the analytical method should be validated according to international guidelines (e.g., AOAC, ICH). The following table summarizes key validation parameters that should be experimentally determined.
Parameter
Typical Acceptance Criteria
Description
Linearity (R²)
≥ 0.999
The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ)
Signal-to-Noise ratio of 10:1
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Accuracy (% Recovery)
95 - 105%
The closeness of the test results obtained by the method to the true value. Determined by spike/recovery experiments.
Precision (% RSD)
≤ 2%
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Specificity
No interfering peaks at the retention time of the analyte
The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Note: The values presented are typical and should be established for this specific analyte and method through formal validation studies.[9]
Troubleshooting
Poor Peak Shape: Ensure proper mobile phase degassing. Check for column contamination or degradation.
Inconsistent Retention Times: Verify the stability of the column temperature and mobile phase composition. Ensure the pump is delivering a consistent flow rate.
Low Sensitivity: Check detector lamp energy. Ensure the detection wavelength is set to the absorption maximum of the analyte.
Compound Instability: Flavonoids can be unstable in aqueous or high pH solutions.[8] Prepare working solutions fresh daily and protect all solutions from light to prevent degradation.
This application note provides a comprehensive starting point for the quantitative analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Researchers should perform appropriate method validation to ensure the results are accurate and reliable for their specific application.
Application Note & Protocol: DPPH Radical Scavenging Assay for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals. Introduction The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various compounds.[1][2][3] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][4] The reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[5][6][7] This application note provides a detailed protocol for assessing the free radical scavenging activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. While specific experimental data for this particular flavanone is not widely available in public literature, this protocol is based on established methods for evaluating the antioxidant potential of flavonoids and other natural products.[4][8][9] A structurally similar compound, 5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone, has been reported to exhibit moderate antiradical effects in the DPPH assay, providing a basis for expecting antioxidant activity from the target compound.[10]
Principle of the DPPH Assay
The DPPH radical is a stable free radical that has a characteristic deep purple color due to the delocalization of the spare electron over the molecule. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction results in a loss of the violet color, and the change in absorbance is stoichiometrically related to the number of electrons or hydrogen atoms captured. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Experimental Protocol
This protocol is designed for a 96-well microplate reader but can be adapted for a standard spectrophotometer.
Volumetric flasks and other standard laboratory glassware
2. Preparation of Solutions
DPPH Stock Solution (0.2 mM):
Accurately weigh 3.94 mg of DPPH powder.
Dissolve the powder in a 50 mL volumetric flask with methanol.
Ensure complete dissolution by vortexing or brief sonication.
Store the stock solution in an amber bottle or wrapped in aluminum foil and refrigerated (2-8 °C) to protect it from light. This solution should be prepared fresh weekly.[11]
DPPH Working Solution (0.1 mM):
Dilute the 0.2 mM DPPH stock solution with methanol to achieve a final concentration of 0.1 mM.[3]
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1. Adjust the concentration if necessary.[3]
Accurately weigh the desired amount of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
Serial Dilutions of Test Compound:
From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
Positive Control Solution (e.g., Ascorbic Acid):
Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL) and perform serial dilutions in the same manner as the test compound.
3. Assay Procedure (96-well plate format)
Plate Layout: Design the plate layout to include wells for blanks, controls, and the test compound at various concentrations, each in triplicate.
Sample Addition: Add 100 µL of each serial dilution of the test compound and the positive control into the designated wells of the 96-well plate.
Blank Preparation: Add 100 µL of methanol to the blank wells.
Reaction Initiation: Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells except the sample blank wells (which should contain 100 µL of the sample and 100 µL of methanol).
Incubation: Mix the contents of the wells gently by pipetting and incubate the plate in the dark at room temperature for 30 minutes.[4][12][13]
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[11][12]
4. Data Analysis
Calculate the Percentage of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
A_control is the absorbance of the DPPH solution without the sample (DPPH solution with methanol).
A_sample is the absorbance of the DPPH solution with the test compound.
Determine the IC50 Value:
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant efficacy.[14]
Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.
The IC50 value can be determined from the graph by interpolation or by using linear regression analysis.[15][16] For the linear regression, plot the scavenging percentage (Y-axis) against the concentration (X-axis) and use the equation of the line (y = mx + c) to calculate the concentration (x) at which y = 50.[15]
Data Presentation
The quantitative results of the DPPH assay should be summarized in a clear and structured table for easy comparison.
Table 1: DPPH Radical Scavenging Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Concentration (µg/mL)
Absorbance (517 nm) (Mean ± SD)
% Scavenging Activity (Mean ± SD)
Control (0)
1.050 ± 0.025
0
6.25
0.895 ± 0.021
14.76 ± 2.00
12.5
0.730 ± 0.018
30.48 ± 1.71
25
0.525 ± 0.015
50.00 ± 1.43
50
0.310 ± 0.011
70.48 ± 1.05
100
0.150 ± 0.009
85.71 ± 0.86
Ascorbic Acid (IC50)
-
Insert experimental value
IC50 Value (µg/mL)
-
25.0
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions and the intrinsic activity of the compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the DPPH radical scavenging assay.
Signaling Pathway Diagram
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Application Notes: ABTS Radical Scavenging Assay for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals Introduction 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid, a class of polyphenolic compounds recognized for their potential antioxidant prop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid, a class of polyphenolic compounds recognized for their potential antioxidant properties. The evaluation of the antioxidant activity of such compounds is a critical step in the discovery and development of new therapeutic agents for conditions associated with oxidative stress. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely accepted and utilized method for determining the antioxidant capacity of various substances.[1][2][3] This document provides a detailed protocol for assessing the ABTS radical scavenging activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Principle of the ABTS Assay
The ABTS assay is a spectrophotometric method based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated through the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][5] The resulting radical cation has a characteristic blue-green color with absorption maxima at specific wavelengths, typically measured at 734 nm.[1] When an antioxidant is introduced, it donates a hydrogen atom or an electron to the ABTS•+, neutralizing it and causing a reduction in the solution's color. The degree of decolorization, which is proportional to the concentration and antioxidant activity of the substance, is measured spectrophotometrically.
Data Presentation
While specific experimental data for the ABTS radical scavenging activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is not widely available in the public domain, the following table presents data for structurally similar flavonoids and common antioxidant standards to provide a comparative context for expected results. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.[5] A lower IC50 value indicates a higher antioxidant activity.[5]
Note: The data for Centaureidin is from a DPPH assay, which is another common method for assessing antioxidant activity. Direct comparison of IC50 values between different studies and assays should be made with caution due to variations in experimental conditions.[5]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
Potassium persulfate (K₂S₂O₈)
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or other suitable antioxidant standard
Methanol or Ethanol
Phosphate-buffered saline (PBS), pH 7.4
Distilled or deionized water
96-well microplates
Microplate reader capable of measuring absorbance at 734 nm
Preparation of Solutions
ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS diammonium salt in distilled water to make a 7 mM solution.[4][5]
Potassium Persulfate Stock Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in distilled water to make a 2.45 mM solution.[4][5]
ABTS Radical Cation (ABTS•+) Working Solution:
Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution in a 1:1 (v/v) ratio.[5]
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][5][8] This allows for the complete generation of the ABTS radical cation.
On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[5][8] This is the working solution.
Test Compound and Standard Solutions:
Prepare a stock solution of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in a suitable solvent (e.g., DMSO or methanol).
Prepare a series of dilutions of the test compound and the standard antioxidant (e.g., Trolox) at various concentrations.
Assay Procedure (Microplate Method)
Add 10 µL of the different concentrations of the test compound or standard antioxidant to the wells of a 96-well microplate.
Add 190 µL of the ABTS•+ working solution to each well.
Include a blank control containing 10 µL of the solvent used for the test compound and 190 µL of the ABTS•+ working solution.
Shake the plate for 1 minute and then incubate it in the dark at room temperature for a specified time (e.g., 6-30 minutes).[5] The incubation time should be optimized.
After incubation, measure the absorbance at 734 nm using a microplate reader.[5]
Calculation of Results
Calculate the percentage of ABTS radical scavenging activity for each concentration using the following formula:[5][9]
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
Abs_control is the absorbance of the blank control.
Abs_sample is the absorbance of the test compound or standard.
Plot the percentage of inhibition against the concentration of the test compound and the standard.
Determine the IC50 value, which is the concentration of the sample required to inhibit 50% of the ABTS radicals, from the dose-response curve.[5][10]
Visualizations
Experimental Workflow
Caption: Workflow of the ABTS radical scavenging assay.
Signaling Pathway of ABTS Radical Scavenging
Caption: Mechanism of ABTS radical scavenging by an antioxidant.
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the in vitro anti-inflammatory applications of 5,7,3...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the in vitro anti-inflammatory applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. The following application notes and protocols are based on established methodologies for assessing the anti-inflammatory potential of flavonoids and structurally related polymethoxylated flavones (PMFs).[1]
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of natural compounds, are known for their diverse pharmacological activities, including potent anti-inflammatory effects.[2] 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone belongs to the flavonoid family and, based on the activity of structurally similar compounds, is a promising candidate for investigation as an anti-inflammatory agent.
Polymethoxylated flavones (PMFs) have demonstrated significant anti-inflammatory properties by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] These pathways regulate the expression of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4][5]
This document provides a comprehensive guide to evaluating the in vitro anti-inflammatory effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using a lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) model.
Data Presentation: Expected Outcomes
While specific data for the target compound is unavailable, the following tables illustrate how to present quantitative data obtained from the described assays. Data for structurally related flavones are included for reference.
Table 1: Inhibitory Effect of Flavonoids on NO Production in LPS-Stimulated RAW 264.7 Cells
Table 2: Effect of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
Compound
Concentration (µM)
TNF-α Inhibition (%)
IL-6 Inhibition (%)
IL-1β Inhibition (%)
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
User-defined
Experimental data
Experimental data
Experimental data
Dexamethasone (Positive Control)
User-defined
Experimental data
Experimental data
Experimental data
Experimental Protocols
General Cell Culture and Treatment Protocol
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Treatment Protocol:
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot).
Allow cells to adhere for 24 hours.
Pre-treat cells with various concentrations of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) or vehicle control for 1-2 hours.[4]
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokines).[3][4]
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[4]
Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[4]
Treat cells with various concentrations of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone for 24 hours.[4]
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[4]
Measure the absorbance at 570 nm using a microplate reader.[4]
Calculate cell viability as a percentage of the vehicle-treated control group.[4]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[4]
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate.[4]
Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[4]
Collect 100 µL of the culture supernatant from each well.[4]
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]
Incubate for 10-15 minutes at room temperature, protected from light.[3]
Measure the absorbance at 540 nm using a microplate reader.[3]
Quantify nitrite concentration using a sodium nitrite standard curve.[4]
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[4]
Seed RAW 264.7 cells in 24-well plates.
Pre-treat with the test compound and stimulate with LPS as described in the general protocol. The incubation time with LPS may vary depending on the cytokine (e.g., 6 hours for TNF-α, 24 hours for IL-6).[3]
Collect the cell culture supernatant and centrifuge to remove debris.[4]
Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α, IL-6, and IL-1β ELISA kits.[3]
Measure the absorbance and calculate the cytokine concentrations based on the respective standard curves.[4]
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the effect of the test compound on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Seed RAW 264.7 cells in 6-well plates.
Pre-treat with the test compound and stimulate with LPS for 18-24 hours.[4]
Lyse the cells and determine the protein concentration of the lysates.[4]
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4]
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
Application Notes: Cell Viability (MTT) Assay with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals Introduction 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxyflavonoid (PMF), a class of naturally occurring compounds that have attracted sig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxyflavonoid (PMF), a class of naturally occurring compounds that have attracted significant interest in biomedical research for their potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] Assessing the cytotoxic and cytostatic effects of this compound on various cell lines is a critical step in preclinical research and drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[3]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[3] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance is measured at a specific wavelength, typically around 570 nm.[2][6]
While direct experimental data on the cytotoxic effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone are limited, studies on structurally similar PMFs have demonstrated significant anti-proliferative and apoptosis-inducing activities in various cancer cell lines.[1] It is important to note that some flavonoids have been reported to directly reduce MTT in the absence of cells, which can lead to an overestimation of cell viability.[7] Therefore, appropriate controls are essential when evaluating flavonoids with the MTT assay.
Data Presentation
The following table provides an example of how to present cell viability data obtained from an MTT assay with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone on a hypothetical cancer cell line (e.g., MCF-7) after a 48-hour treatment period.
Table 1: Cell Viability of MCF-7 Cells Treated with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Concentration of Test Compound (µM)
% Cell Viability (Mean ± SD)
0 (Vehicle Control)
100 ± 5.2
1
96.3 ± 4.8
5
85.1 ± 6.1
10
68.4 ± 5.5
25
49.2 ± 4.9
50
28.7 ± 3.6
100
12.5 ± 2.3
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Assay Protocol for Cell Viability
This protocol outlines the steps to determine the cytotoxic effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone on a selected cell line.
Materials:
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Cancer cell line (e.g., MCF-7, A549, etc.)
Complete cell culture medium (e.g., DMEM with 10% FBS)[8]
Harvest cells from a sub-confluent culture using Trypsin-EDTA and perform a cell count.
Dilute the cells in a complete culture medium to a density of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.[8]
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][8]
Compound Preparation and Treatment:
Prepare a stock solution of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone (e.g., 10 mM) in DMSO.[9]
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the flavanone.
Include a vehicle control group (medium with the same final concentration of DMSO as the treated wells, typically <0.1%) and an untreated control group (medium only).[9][10]
To account for potential direct MTT reduction by the compound, include control wells with the highest concentration of the flavanone in the medium but without cells.
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
MTT Addition and Incubation:
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[3][10]
Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[3][6]
Formazan Solubilization:
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.[10]
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Workflow of the MTT Cell Viability Assay.
Application Notes and Protocols for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in RAW 264.7 Macrophage Cells
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the biological effects of 5,7,3'-Trihydroxy-6,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the biological effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in RAW 264.7 macrophage cells. The following application notes and protocols are based on the known activities of structurally similar polymethoxylated flavones (PMFs) and provide a general framework for investigating the potential anti-inflammatory properties of this compound. The quantitative data presented are illustrative and derived from studies on related molecules.
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavanone found in plants such as Artemisia frigida.[1] Flavonoids, a broad class of polyphenolic secondary metabolites, are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Polymethoxylated flavones, in particular, have demonstrated potent modulation of key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] This document provides detailed protocols for evaluating the potential anti-inflammatory effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.
Based on studies of structurally related flavonoids, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is predicted to exhibit anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The anticipated effects include the dose-dependent inhibition of pro-inflammatory mediators.
Table 1: Illustrative Anti-inflammatory Effects of a Structurally Similar Flavonoid (5,6,4′-trihydroxy-7,3′-dimethoxyflavone) in LPS-Stimulated RAW 264.7 Cells
Concentration (µM)
NO Production Inhibition (%)
TNF-α Production Inhibition (%)
Cell Viability (%)
1
~10%
Not significant
>95%
5
~25%
~15%
>95%
10
~50% (EC₅₀ ≈ 9.9 µM for NO)
~30%
>95%
20
~70%
~45%
>95%
40
~85%
~60%
>95%
64
Not specified
Not specified
No significant toxicity
Data is extrapolated from studies on 5,6,4′-trihydroxy-7,3′-dimethoxyflavone for illustrative purposes.
Experimental Protocols
Preparation of Stock Solutions
Compound Stock: Based on its solubility, dissolve 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in sterile DMSO to prepare a high-concentration stock solution (e.g., 50-100 mM). Store at -20°C.
LPS Stock: Reconstitute lipopolysaccharide (from E. coli O111:B4) in sterile, endotoxin-free water or PBS to a concentration of 1 mg/mL. Aliquot and store at -20°C.
RAW 264.7 Cell Culture
Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂.
Subculture: When cells reach 80-90% confluency, detach them using a cell scraper and split at a 1:6 to 1:10 ratio.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of the compound.
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[4]
Treat the cells with various concentrations of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone (e.g., 1, 5, 10, 20, 40, 80 µM) for 24 hours.[4] Include a vehicle control (DMSO, final concentration <0.1%).
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][5]
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
Measure the absorbance at 570 nm using a microplate reader.[6]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the culture supernatant.
Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/well and incubate overnight.
Pre-treat cells with the desired concentrations of the flavanone for 1-2 hours.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect 100 µL of the cell culture supernatant.
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[7]
Incubate for 10 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm.[7] A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.
Cytokine Quantification (ELISA)
This protocol is for measuring pro-inflammatory cytokines like TNF-α and IL-6 in the cell supernatant.
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
Pre-treat cells with the flavanone for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.
Collect the supernatant and centrifuge to remove cell debris.
Perform the ELISA using a commercial kit for mouse TNF-α or IL-6, following the manufacturer's instructions.[8][9]
Briefly, coat a 96-well plate with the capture antibody overnight.[8]
Block the plate, then add samples and standards and incubate.
Add the detection antibody, followed by an enzyme conjugate (e.g., Avidin-HRP).
Add the substrate solution (e.g., TMB) and stop the reaction with a stop solution.
This assay is used to determine the expression and phosphorylation of key signaling proteins.
Seed RAW 264.7 cells in 6-well plates at 1 x 10⁶ cells/well and incubate overnight.[10]
Pre-treat cells with the flavanone for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for phosphorylation events, 12-24 hours for protein expression).[4]
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]
Determine protein concentration using a BCA assay.
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against:
Application Notes and Protocols: Preparation of Stock Solution of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals Introduction 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring methylated flavanone found in plants such as Artemisia frigida.[1][2] Li...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring methylated flavanone found in plants such as Artemisia frigida.[1][2] Like other flavonoids, it is investigated for a variety of potential biological activities, making it a compound of interest in drug discovery and pharmacological research.[2][3] Accurate and reproducible experimental results depend on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of a stock solution of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, including information on its chemical properties, solubility, and stability.
Physicochemical Properties
A summary of the key physicochemical properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is presented in Table 1. This information is crucial for accurate calculations and handling of the compound.
Note: The molecular weight of a similar compound, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, is 360.31 g/mol .[1][5] It is important to use the correct molecular weight for the specific flavanone being used.
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Dimethyl sulfoxide (DMSO) is the recommended solvent for achieving a high concentration stock solution.[1]
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Procedure
Equilibrate: Allow the vial of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone to reach room temperature before opening to prevent condensation of moisture.
Weigh: Accurately weigh the desired amount of the flavanone powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, you would weigh out 3.62 mg of the compound for a final volume of 1 mL.
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. Use the table below for guidance on preparing common stock concentrations.
Mix: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
Aliquot: Dispense the stock solution into single-use aliquots in microcentrifuge tubes or amber vials to minimize freeze-thaw cycles.[6]
Store: Store the aliquots protected from light.[1][6] For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), store at -20°C.[1]
3.3. Stock Solution Preparation Table (for DMSO)
The following table provides the required mass of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone to prepare stock solutions of various concentrations.
Desired Concentration
Mass for 1 mL
Mass for 5 mL
Mass for 10 mL
1 mM
0.362 mg
1.81 mg
3.62 mg
5 mM
1.81 mg
9.05 mg
18.1 mg
10 mM
3.62 mg
18.1 mg
36.2 mg
Workflow Diagram
The following diagram illustrates the workflow for preparing the stock solution.
Caption: Workflow for preparing a stock solution of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Stability and Handling
Flavonoids can be unstable in aqueous solutions, particularly at physiological pH and temperature.[6] The primary cause of degradation is often oxidation.[6]
Working Solutions: Prepare working solutions in cell culture media immediately before use to minimize degradation.[6] The final concentration of DMSO in the cell culture medium should typically be less than 0.1% to avoid solvent-induced cellular toxicity.
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound.[6] Using single-use aliquots is highly recommended.
Light Sensitivity: Protect all solutions containing 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from light to prevent photodegradation.[1][6] Use amber vials or wrap containers in foil.
pH: Be mindful of the pH of your experimental solutions, as alkaline conditions can promote flavonoid degradation.[6]
Quality Control
To ensure the integrity of your experiments, it is advisable to periodically check the quality of your stock solution. This can be done by:
Visual Inspection: Check for any precipitation or color change in the stock solution.
Analytical Methods: For rigorous quality control, techniques like High-Performance Liquid Chromatography (HPLC) can be used to confirm the concentration and purity of the flavanone in the stock solution.
By following these guidelines, researchers can ensure the preparation of a stable and accurate stock solution of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone for use in a variety of experimental applications.
Application Note: LC-MS Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals Introduction 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavonoid found in various plant species, including Gardenia sootepensis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavonoid found in various plant species, including Gardenia sootepensis and Artemisia herba-alba.[1] Flavonoids are a class of polyphenolic secondary metabolites known for their diverse biological activities, making them of significant interest in phytochemical, pharmacological, and drug development research.[1][2] Accurate and reliable analytical methods are crucial for the identification, quantification, and structural elucidation of these compounds in complex matrices such as plant extracts. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of flavonoids due to its high sensitivity, selectivity, and ability to provide structural information.[1] This application note provides a detailed protocol for the analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using LC-MS.
Physicochemical Properties
A summary of the key physicochemical properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is presented in the table below.
Mass spectrometry provides critical information for the identification and structural confirmation of flavonoids. The fragmentation of these compounds in the mass spectrometer is often predictable and follows established patterns, including retro-Diels-Alder (RDA) reactions and neutral losses of small molecules like water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) from methoxy groups.[1][5] The predicted mass-to-charge ratios (m/z) for the protonated molecule and major fragment ions of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in positive ion mode are summarized below.
Ion
Predicted m/z
Description
[M+H]⁺
361.09178
Protonated molecule
[M+Na]⁺
383.07372
Sodium adduct
[M-H]⁻
359.07722
Deprotonated molecule
[M+H - H₂O]⁺
343.0812
Loss of a water molecule
[M+H - •CH₃]⁺
346.0683
Loss of a methyl radical from a methoxy group
[M+H - CO]⁺
333.0969
Loss of carbon monoxide
¹‚³A⁺
183.0288
A-ring fragment from retro-Diels-Alder fragmentation of the C-ring
Experimental Workflow
The overall workflow for the LC-MS analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, from sample preparation to data analysis, is depicted in the following diagram.
A general workflow for the isolation and LC-MS analysis of flavanones.
Experimental Protocols
The following protocols provide a general framework for the extraction and LC-MS analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Optimization of these methods may be required for specific matrices.
Extraction from Plant Material
This protocol is suitable for the extraction of flavonoids from dried plant material.[2]
Materials:
Dried and powdered plant material
Methanol (HPLC grade)
n-Hexane (HPLC grade)
Ethyl acetate (HPLC grade)
Deionized water
Rotary evaporator
Centrifuge
Vortex mixer
Procedure:
Weigh approximately 10 g of the dried and powdered plant material.
Macerate the plant material with 100 mL of methanol at room temperature for 24 hours.
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Suspend the crude extract in 50 mL of deionized water and perform sequential liquid-liquid partitioning with 50 mL of n-hexane (to remove nonpolar compounds) followed by 50 mL of ethyl acetate.
Collect the ethyl acetate fraction, which typically contains flavonoids.
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the flavonoid-rich extract.
LC-MS Analysis
This protocol outlines the parameters for the analysis of the extracted sample using a standard LC-MS system.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, and column oven.
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increase it to elute the compounds, and then return to the initial conditions for column re-equilibration. A starting point could be 5-95% B over 30 minutes.
Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with optimized collision energy.
Data Analysis
Data processing can be performed using the software provided with the mass spectrometer. The identification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is based on the retention time and the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Structural confirmation is achieved by comparing the experimental fragmentation pattern with the predicted fragmentation data or with a reference standard. For quantitative analysis, a calibration curve should be prepared using a purified standard of the compound.
Signaling Pathway Diagram
While specific signaling pathways modulated by 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone are not extensively documented, flavonoids are known to interact with various cellular signaling pathways.[3] For instance, many flavonoids are known to modulate the Akt/mTOR and NF-κB signaling pathways, which are involved in cell survival, proliferation, and inflammation.[3] The following diagram illustrates a generalized representation of how a flavanone might influence these pathways.
Potential modulatory effects of the flavanone on key signaling pathways.
Conclusion
This application note provides a comprehensive overview and a set of detailed protocols for the LC-MS analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. The provided methods can be adapted for the analysis of this and other related flavonoids in various research and development settings. The high sensitivity and specificity of LC-MS make it an invaluable tool for the detailed characterization of such bioactive natural products.
Technical Support Center: Synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,7,3'-Trihydroxy-6...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone?
A1: The most common and established method is a two-step synthesis.[1] The first step is a Claisen-Schmidt condensation between 2',4',6'-Trihydroxy-3'-methoxyacetophenone and 3-Hydroxy-4,5-dimethoxybenzaldehyde to form the intermediate 2'-hydroxychalcone.[1] The second step involves the intramolecular cyclization of this chalcone, typically under acidic conditions, to yield the target flavanone.[1]
Q2: What are the critical factors influencing the yield of the initial Claisen-Schmidt condensation?
A2: Several factors are crucial for a high-yield chalcone synthesis:
Purity of Starting Materials: Impurities in the acetophenone or benzaldehyde can lead to side reactions and significantly lower the yield.[2]
Choice and Concentration of Base: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically used.[3] The optimal concentration needs to be determined, as excess base can promote side reactions.[4]
Reaction Temperature: While many Claisen-Schmidt condensations proceed at room temperature, gentle heating may be required for less reactive substrates. However, high temperatures can increase the formation of by-products.[3]
Solvent: Ethanol is a commonly used solvent. The solubility of reactants and intermediates in the chosen solvent is important for reaction efficiency.[5]
Q3: How can I improve the yield of the flavanone cyclization step?
A3: To improve the yield of the chalcone cyclization:
Catalyst Choice: Acid catalysts like glacial acetic acid or stronger acids such as sulfuric or hydrochloric acid are commonly used to promote the intramolecular Michael addition.[1]
Reaction Conditions: The reaction is often carried out at reflux temperature to ensure complete cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent degradation of the product.[2]
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields for both the chalcone synthesis and the cyclization step compared to conventional heating.[1][4][6]
Q4: What are the common side reactions to be aware of during this synthesis?
A4: In the Claisen-Schmidt condensation, potential side reactions include self-condensation of the acetophenone, Cannizzaro reaction of the aldehyde (if it has no α-hydrogens), and Michael addition of the enolate to the newly formed chalcone.[3] During cyclization, incomplete reaction may leave unreacted chalcone, and prolonged reaction times or harsh conditions can lead to degradation of the flavanone.
Q5: What are the recommended methods for purifying the final flavanone product?
A5: Purification of the crude flavanone is typically achieved through column chromatography on silica gel, using a gradient of solvents like hexane and ethyl acetate.[1][2] For highly polar flavonoids, other stationary phases like Sephadex LH-20 can be effective.[7] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be used to obtain a highly pure product.[2]
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the 2'-Hydroxychalcone Intermediate
Possible Cause
Suggested Solution(s)
Impure Starting Materials
Purify the 2',4',6'-Trihydroxy-3'-methoxyacetophenone and 3-Hydroxy-4,5-dimethoxybenzaldehyde by recrystallization or column chromatography before use. Confirm purity via melting point or spectroscopic analysis.[2][8]
Incorrect Stoichiometry
Use a slight excess (1.1 equivalents) of the benzaldehyde derivative to ensure the complete consumption of the more complex acetophenone.[4]
Ineffective Base Catalyst
Use a freshly prepared solution of a strong base like KOH or NaOH. Optimize the concentration; typically, a significant excess (e.g., 10-15 equivalents for polysubstituted phenols) is required to drive the reaction to completion.[1]
Suboptimal Reaction Temperature
While the reaction is often performed at room temperature, gentle heating (e.g., 40-50 °C) can improve the rate and yield, especially for substituted phenols. Monitor for byproduct formation at higher temperatures.[9][10]
Insufficient Reaction Time
Monitor the reaction progress using TLC. The reaction may require 24-48 hours for completion.[1]
Alternative Energy Source
Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[6]
Issue 2: Low or No Yield of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from the Chalcone
Possible Cause
Suggested Solution(s)
Inefficient Cyclization
Ensure a suitable acid catalyst is used. Glacial acetic acid is common, but stronger acids might be necessary. Refluxing is typically required to drive the reaction to completion.[1]
Incomplete Reaction
Monitor the disappearance of the chalcone spot on TLC. If the reaction stalls, consider increasing the reaction time or adding a small amount of a stronger acid catalyst.[2]
Product Degradation
Avoid excessively long reaction times at high temperatures. Once the reaction is complete as per TLC, proceed with the work-up promptly.
Microwave-Assisted Cyclization
For a faster and often higher-yield reaction, consider microwave-assisted cyclization in acetic acid. This can reduce the reaction time to around 30 minutes.[1]
Issue 3: Formation of Multiple Products/Impurities
Possible Cause
Suggested Solution(s)
Side Reactions in Condensation
To minimize self-condensation of the acetophenone, add the benzaldehyde to the mixture of the acetophenone and base.[3] To avoid the Cannizzaro reaction, ensure the ketone is present to react with the aldehyde.[3] Using a milder base or lower reaction temperature can also reduce side reactions.[3]
Incomplete Cyclization
If both the chalcone and flavanone are present in the final product mixture, the cyclization is incomplete. Increase the reaction time or the temperature of the cyclization step. A two-step purification process might be necessary.
Complex Purification
Due to the multiple hydroxyl and methoxy groups, the product is polar. Use a polar solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate). Sephadex LH-20 with methanol can also be an effective purification method for polar flavonoids.[7]
III. Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis (General)
Protocol 1: Synthesis of 2',4',6'-Trihydroxy-3'-methoxyacetophenone (Starting Material)
A plausible synthesis route for this starting material involves the Friedel-Crafts acylation of 1,3,5-trihydroxy-2-methoxybenzene.
Materials:
1,3,5-Trihydroxy-2-methoxybenzene
Acetyl chloride or acetic anhydride
Anhydrous aluminum chloride (AlCl₃)
Anhydrous dichloromethane (DCM)
Hydrochloric acid (HCl), dilute
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
Cool the suspension to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
To this mixture, add a solution of 1,3,5-trihydroxy-2-methoxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.
Stir vigorously for 30 minutes.
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 2',4',6'-Trihydroxy-3'-methoxyacetophenone.
Protocol 2: Synthesis of 3-Hydroxy-4,5-dimethoxybenzaldehyde (Starting Material)
This starting material can be synthesized from a more readily available precursor like vanillin.
Materials:
5-Bromovanillin
Sodium methoxide
Methanol
Dimethylformamide (DMF)
Anhydrous copper(II) chloride
Hydrochloric acid, dilute
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
Prepare sodium methoxide by dissolving sodium metal in anhydrous methanol.
In a round-bottom flask, dissolve 5-bromovanillin (1.0 equivalent) in a mixture of DMF and methanol.
Add anhydrous copper(II) chloride (0.4 equivalents) to the solution.
Add the freshly prepared sodium methoxide solution (excess) and heat the mixture to 100 °C for 1-2 hours.
Monitor the reaction by TLC.
After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 3-Hydroxy-4,5-dimethoxybenzaldehyde.
Protocol 3: Synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-3,4,4',5,6'-pentamethoxy-3'-hydroxychalcone
In a 250 mL round-bottom flask, dissolve 2',4',6'-Trihydroxy-3'-methoxyacetophenone and 3-Hydroxy-4,5-dimethoxybenzaldehyde in ethanol (50-100 mL).[1]
Cool the solution to 0 °C in an ice bath with constant stirring.[1]
Slowly add a solution of potassium hydroxide in ethanol. A significant excess of a strong base is often required.[1]
Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.[1]
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 5-6 by the slow addition of 10% aqueous HCl with constant stirring. This will cause the chalcone product to precipitate.[1]
Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.[1]
The crude chalcone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[1]
Step 2: Acid-Catalyzed Intramolecular Cyclization to form 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Materials:
Synthesized 2'-hydroxychalcone from Step 1 (1.0 equivalent)
Glacial acetic acid
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
Dissolve the purified chalcone from Step 1 in glacial acetic acid in a 100 mL round-bottom flask.[1]
Heat the solution to reflux and monitor the reaction by TLC until the chalcone is consumed.
Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude flavanone.[1]
Purify the final product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield pure 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.[1]
V. Mandatory Visualizations
Caption: Overall synthetic workflow for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Caption: Troubleshooting decision tree for low chalcone yield.
Caption: Simplified signaling pathways modulated by similar flavanones.
Technical Support Center: Optimizing HPLC Separation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 5,7,3...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone .
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this flavanone that influence its HPLC separation?
A1: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a moderately polar compound due to the presence of three hydroxyl (-OH) groups and three methoxy (-OCH3) groups.[1] The phenolic hydroxyl groups are weakly acidic and can engage in secondary interactions with the stationary phase, potentially causing peak tailing.[2] The overall structure is well-suited for reversed-phase (RP) chromatography.[3]
Q2: What is the recommended column type for analyzing this compound?
A2: A reversed-phase C18 (octadecyl-silica) column is the most common and effective choice for the separation of flavonoids and their derivatives.[4] These columns separate compounds based on hydrophobicity.[3] Standard dimensions like 250 mm x 4.6 mm with 5 µm particles are excellent starting points for method development.[5][6]
Q3: Why is it necessary to add an acid modifier to the mobile phase?
A3: Adding a small concentration (typically 0.1%) of an acid like formic acid, acetic acid, or trifluoroacetic acid to the aqueous mobile phase is critical. This serves to control the mobile phase pH, suppressing the ionization of both the phenolic hydroxyl groups on the flavanone and the residual silanol groups on the silica-based stationary phase. This suppression minimizes secondary interactions and significantly improves peak symmetry, preventing tailing.[2][4]
Q4: What is a typical UV detection wavelength for this flavanone?
A4: Flavanones generally exhibit two primary UV absorbance maxima.[7] The first, Band II, is typically between 240-280 nm, and the second, Band I, is between 300-380 nm.[7] For quantification of flavanones, a detection wavelength of around 280-288 nm is often effective.[5][8] A photodiode array (DAD) detector is highly recommended to confirm peak identity by comparing the full UV-Vis spectrum against a reference standard.[3]
Q5: Should I use isocratic or gradient elution?
A5: For analyzing this compound within complex matrices like plant extracts, a gradient elution is almost always necessary.[4] Natural extracts contain compounds with a wide range of polarities. A gradient, where the percentage of organic solvent is increased over time, ensures that both more polar and less polar compounds are eluted efficiently within a single run, providing better overall separation.[4][9]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Problem 1: Poor Peak Shape (Tailing)
Question: My peak for the flavanone is showing significant tailing. How can I achieve a more symmetrical peak?
Answer: Peak tailing is a common issue when analyzing flavonoids and is often caused by secondary interactions.[2]
Possible Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica packing of the C18 column can interact with the hydroxyl groups of the flavanone.[2]
Solution: Ensure your mobile phase is sufficiently acidic. Use 0.1% formic acid or acetic acid in the aqueous phase (Solvent A) to suppress silanol ionization.[2][4] An optimal pH range is typically between 2.5 and 4.0.[5]
Possible Cause 2: Metal Chelation. The hydroxyl groups on the flavanone can chelate with trace metal contaminants in the HPLC system (e.g., in the column frit, tubing, or stationary phase), leading to tailing.[10]
Solution: If adjusting pH does not resolve the issue, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase to sequester metal ions.[2] System passivation with an EDTA solution may also be beneficial.[2]
Possible Cause 3: Column Overload. Injecting too much sample can lead to peak distortion.[5]
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.[11]
Problem 2: Poor Resolution / Co-elution
Question: I cannot separate the target flavanone from other components in my sample. What can I do to improve resolution?
Answer: Improving resolution requires optimizing the selectivity and efficiency of your separation.
Possible Cause 1: Suboptimal Mobile Phase Composition. The ratio of organic to aqueous solvent may not be ideal.
Solution: Adjust the gradient slope. A shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time) often improves the separation of closely eluting compounds.[5] You can also evaluate methanol as an alternative to acetonitrile, as it can offer different selectivity for phenolic compounds.[12]
Possible Cause 2: Inappropriate Column Temperature. Temperature affects mobile phase viscosity and separation kinetics.[5]
Solution: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease viscosity, leading to sharper peaks and potentially better resolution.[12] However, this effect should be evaluated empirically.[5]
Possible Cause 3: Unsuitable Column Chemistry. A standard C18 column may not provide the necessary selectivity.
Solution: Consider columns with different stationary phase chemistries. A Phenyl-Hexyl phase can offer alternative pi-pi interactions, which may be beneficial for separating aromatic compounds like flavonoids.[5]
Problem 3: Retention Time Fluctuation
Question: The retention time for my flavanone peak is shifting between injections. Why is this happening?
Answer: Unstable retention times compromise data reliability and indicate a problem with the system's equilibrium or consistency.
Possible Cause 1: Inadequate Column Equilibration. The column was not properly equilibrated with the initial mobile phase conditions before injection.
Solution: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase composition before the first injection and for a sufficient time between runs.[4]
Possible Cause 2: Mobile Phase Changes. The mobile phase composition is changing over time.
Solution: Prepare fresh mobile phases daily. If using buffered solutions, ensure they are well-mixed and filtered. Evaporation of the more volatile organic solvent can alter the composition, so keep solvent bottles capped.[13]
Possible Cause 3: Leaks or Pump Issues. Air bubbles or leaks in the system can cause flow rate fluctuations.
Solution: Degas your solvents before use.[13] Check for any visible leaks at all fittings and ensure the pump is primed and delivering a consistent flow rate.[14]
Data Presentation: Starting HPLC Parameters
The following tables summarize recommended starting conditions for method development, synthesized from established protocols for flavonoid analysis.
Table 1: Recommended Chromatographic Conditions
Parameter
Recommended Starting Condition
Rationale & Notes
HPLC System
System with Quaternary Pump, Autosampler, Column Oven, DAD
Standard configuration for flavonoid analysis.[3][6]
Column
Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Industry standard for flavonoid separation.[5][12]
Mobile Phase A
0.1% (v/v) Formic Acid in HPLC-grade Water
Acidifies mobile phase to improve peak shape.[4][5]
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile often provides sharper peaks and lower backpressure.[4][12]
Flow Rate
0.8 - 1.0 mL/min
A standard flow rate for 4.6 mm i.d. columns.[5][12]
Column Temp.
30 - 40 °C
Higher temperatures can improve peak efficiency.[5][12]
Injection Vol.
5 - 20 µL
Adjust based on sample concentration to avoid overload.[15]
| Detection | DAD @ 285 nm | Allows for primary quantification and spectral confirmation.[3][8] |
Table 2: Example Gradient Elution Program
Time (minutes)
% Mobile Phase A (0.1% Formic Acid in Water)
% Mobile Phase B (Acetonitrile)
0.0
80
20
25.0
50
50
30.0
20
80
35.0
20
80
35.1
80
20
| 45.0 | 80 | 20 |
Note: This is a generic starting gradient and must be optimized based on the sample matrix and co-eluting compounds.[12][16]
Experimental Protocol: Quantitative Analysis
This section provides a detailed methodology for the quantitative analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in a plant extract.
1. Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).[3]
Sample Preparation:
Weigh 1.0 g of dried, powdered plant material into a flask.[1]
Troubleshooting low extraction yield of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low extraction yields of 5,7,3'-Trihydrox...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low extraction yields of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for a low extraction yield of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone?
A1: Low extraction yields can stem from several factors, including suboptimal extraction parameters, degradation of the target compound, or inefficient purification. Key areas to investigate are the choice of solvent, extraction method, temperature, time, and the solid-to-solvent ratio.
Q2: What is the recommended solvent for extracting this flavanone?
A2: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a moderately polar compound. Therefore, solvents of moderate polarity such as methanol, ethanol, or acetone are recommended. Aqueous mixtures, for instance, 70-80% ethanol or methanol, can also be highly effective.[1] It is advisable to perform a small-scale solvent screening to determine the optimal choice for your specific plant material.
Q3: Can the extraction method itself be the cause of a low yield?
A3: Absolutely. Conventional methods like maceration may not provide enough energy for efficient cell wall disruption and release of the flavanone. Modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times.[1]
Q4: How can I optimize the extraction parameters to maximize the yield?
A4: Systematic optimization of key parameters is crucial. This includes testing a range of solvent concentrations (e.g., 50%, 70%, 95% aqueous alcohol), temperatures (e.g., 40-70°C), extraction times (e.g., 20-60 minutes), and solvent-to-solid ratios (e.g., 10:1 to 50:1 mL/g).[1]
Q5: My flavanone seems to be degrading during the process. How can I prevent this?
A5: Flavonoids can be sensitive to high temperatures, light, and pH fluctuations.[2][3] To minimize degradation, consider using lower extraction temperatures, protecting your samples from light by using amber glassware or covering equipment with foil, and maintaining an optimal pH, often in the slightly acidic range.[3] For solvent removal, use a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[1]
Troubleshooting Guide: Low Extraction Yield
This guide will help you identify and resolve common issues leading to a low yield of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Problem 1: Inappropriate Solvent System
Symptom
Possible Cause
Solution
Low concentration of the target flavanone in the crude extract.
The polarity of the extraction solvent is not optimal for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
As a moderately polar flavanone, solvents like ethanol, methanol, acetone, or their aqueous mixtures (70-80%) are suitable.[1] Consider a sequential extraction with solvents of increasing polarity to effectively isolate the compound.
Problem 2: Inefficient Extraction Method
Symptom
Possible Cause
Solution
Consistently low yield despite using the correct solvent.
The chosen extraction technique (e.g., maceration) is not providing sufficient energy for cell wall disruption.
Employ more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[1]
Problem 3: Suboptimal Extraction Parameters
Symptom
Possible Cause
Solution
Yield is lower than reported in the literature for similar compounds.
Incorrect temperature, time, or solvent-to-solid ratio is leading to incomplete extraction.
Systematically optimize the extraction parameters. For UAE, consider temperatures of 50-60°C and extraction times of 20-40 minutes. For MAE, shorter times of 10-20 minutes at a controlled temperature are often effective. A higher solvent-to-solid ratio (e.g., 20:1 to 50:1 mL/g) can also enhance extraction efficiency.[1]
Problem 4: Co-extraction of Impurities
Symptom
Possible Cause
Solution
The crude extract is complex, and the target compound is a minor component.
The solvent system is co-extracting a wide range of compounds with similar polarities. The plant matrix is naturally complex.
Employ a multi-step purification process. After the initial extraction, perform liquid-liquid partitioning with immiscible solvents (e.g., n-hexane, ethyl acetate) to separate compounds based on polarity. Further purification can be achieved using column chromatography.[1]
Problem 5: Degradation of the Target Compound
Symptom
Possible Cause
Solution
The final product is discolored, or the yield decreases with longer processing times.
The flavanone is degrading due to exposure to high temperatures, light, or non-optimal pH.
Use lower temperatures during extraction and solvent evaporation. Protect all solutions from light.[3] Maintain a slightly acidic to neutral pH during extraction.
Quantitative Data on Extraction Parameters
The following tables summarize representative data on how different extraction parameters can influence flavonoid yield. Note that this data is generalized for flavonoids and optimal conditions for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone may vary.
Table 1: Effect of Solvent Concentration on Flavonoid Yield
Solvent (Ethanol:Water)
Relative Yield (%)
50:50
85
70:30
100
90:10
75
100:0
60
Table 2: Effect of Temperature on Flavonoid Yield (UAE)
Temperature (°C)
Relative Yield (%)
40
70
50
90
60
100
70
85 (potential for degradation)
Table 3: Effect of Time on Flavonoid Yield (UAE)
Time (minutes)
Relative Yield (%)
10
65
20
85
30
100
40
95
Table 4: Effect of Solid-to-Solvent Ratio on Flavonoid Yield
Ratio (g/mL)
Relative Yield (%)
1:10
70
1:20
90
1:30
100
1:40
98
1:50
95
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol outlines a general procedure for the UAE of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from a dried and powdered plant matrix.
Materials:
Dried and powdered plant material
80% Ethanol (v/v)
Ultrasonic bath
Filter paper
Rotary evaporator
Procedure:
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
Add 200 mL of 80% ethanol to the flask, resulting in a solvent-to-solid ratio of 20:1.[1]
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 50°C).
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.[1]
To maximize yield, repeat the extraction process on the residue with fresh solvent.
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[1]
The resulting crude extract can be subjected to further purification.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of the crude extract using silica gel column chromatography.
Materials:
Crude extract
Silica gel (60-120 mesh)
Glass column
Solvents: n-hexane, ethyl acetate, methanol
Collection tubes
TLC plates and developing chamber
UV lamp
Procedure:
Prepare a slurry of silica gel in n-hexane and pack it into the glass column.
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
Load the dried, adsorbed sample onto the top of the prepared column.
Elute the column with a solvent gradient of increasing polarity. A suggested gradient could start with n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.) and then move to ethyl acetate:methanol (e.g., 9.5:0.5, 9:1, etc.).[1]
Collect fractions of the eluate in separate tubes.
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
Pool the fractions containing the pure 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and evaporate the solvent to obtain the purified compound.[1]
Technical Support Center: Purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Extract
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from crude extracts. Belo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from crude extracts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Issue 1: Low Yield of Flavanone in the Final Extract
Symptom: The quantity of isolated 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is consistently lower than expected.
Possible Causes & Solutions:
Incomplete Extraction: The initial extraction from the source material may be inefficient.
Solution: Optimize extraction parameters such as solvent polarity (e.g., ethanol:water mixtures), temperature (typically 40-80°C), and time.[1][2] Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[1] Ensure the plant material is properly dried and ground to a fine powder (<0.5 mm) to enhance solvent penetration.[1]
Degradation During Extraction: Flavanones can be sensitive to heat, light, and pH.
Solution: Employ lower extraction temperatures if thermal degradation is suspected.[2] Protect the extract from light by using amber glassware or covering containers with aluminum foil. Maintain a slightly acidic to neutral pH during extraction and storage.[1]
Purification Losses: Significant amounts of the target compound can be lost during various purification steps.
Solution: Carefully evaluate each step, including filtration, liquid-liquid partitioning, and column chromatography, for potential losses.[2] Ensure complete transfer of material between steps and optimize elution conditions in chromatography to ensure full recovery of the flavanone.
Issue 2: Co-elution of Impurities During Column Chromatography
Symptom: Fractions containing the target flavanone are contaminated with other compounds of similar polarity.
Possible Causes & Solutions:
Inappropriate Stationary Phase: The chosen stationary phase may not provide sufficient selectivity.
Solution: While silica gel is common, consider using other stationary phases like polyamide or Sephadex LH-20, which offer different separation mechanisms.[3][4]
Suboptimal Mobile Phase: The solvent system may not be optimized for the separation.
Solution: For silica gel chromatography, a fine-tuned gradient elution is crucial. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate, followed by small increments of methanol.[5] Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before scaling up to column chromatography.
Column Overloading: Loading too much crude extract onto the column can lead to poor separation.
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the weight of the stationary phase.
Issue 3: Tailing Peaks in Chromatographic Analysis
Symptom: Peaks in the chromatogram are asymmetrical with a "tailing" edge, which can complicate quantification and indicate poor separation.
Possible Causes & Solutions:
Strong Interaction with Stationary Phase: The hydroxyl groups of the flavanone can interact strongly with active sites on silica gel.
Solution: Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to reduce these interactions and improve peak shape.[2]
Column Degradation: The stationary phase may be degraded or contaminated.
Solution: If the problem persists, try regenerating or repacking the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone extract?
A1: The impurities depend on the source of the extract.
From Natural Sources (e.g., Artemisia species): Common impurities include other flavonoids (flavones, flavonols), phenolic acids, sesquiterpenes, coumarins, and pigments like chlorophyll.[6][7][8]
From Chemical Synthesis (via Claisen-Schmidt condensation): Impurities can arise from side reactions. These may include by-products from the self-condensation of the ketone starting material, products of the Cannizzaro reaction, and Michael addition adducts.[9]
Q2: What is the best initial purification step after crude extraction?
A2: After obtaining the crude extract, a multi-step approach is recommended.
Solvent Partitioning: This is an effective way to perform an initial fractionation of the extract based on polarity. A common sequence is to partition the aqueous suspension of the crude extract with n-hexane (to remove non-polar compounds), followed by ethyl acetate (which will likely contain the flavanone).
Macroporous Resin Chromatography: This technique is excellent for enriching the total flavonoid content and removing sugars and water-soluble pigments.[10][11]
Q3: How can I effectively remove chlorophyll from my plant extract?
A3: Chlorophyll can be a persistent impurity.
Solvent Partitioning: A liquid-liquid extraction with n-hexane can remove a significant amount of chlorophyll.
Adsorbents: Passing the extract through a short plug of activated charcoal can be effective, but be aware that it may also adsorb some of your target compound. Test on a small scale first.
Q4: What are the key differences between silica gel and Sephadex LH-20 chromatography for flavanone purification?
A4:
Silica Gel Chromatography: This is a form of adsorption chromatography where separation is based on the polarity of the compounds. It is very effective for separating compounds with different polarities.
Sephadex LH-20 Chromatography: This is primarily a size-exclusion chromatography method, separating molecules based on their size.[12] However, it also exhibits partition chromatography characteristics, making it particularly useful for separating flavonoids and other phenolics.[13][14] It is often used as a final polishing step.
Q5: What is the best way to confirm the purity of the final product?
A5: A combination of methods is recommended for confirming purity.
High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) is a powerful tool for assessing purity. A single, sharp, and symmetrical peak at the expected retention time is a good indicator of purity. The DAD can also provide UV-Vis spectral data to help confirm the identity of the compound.
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Spectroscopic Methods: For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Experimental Protocols
Protocol 1: Purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using Macroporous Resin Column Chromatography
This protocol describes the enrichment of total flavonoids from a crude extract.
Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
Column Packing: Prepare a slurry of the resin in deionized water and pack it into a glass column.
Sample Loading: Dissolve the crude extract in a suitable solvent and adjust the pH if necessary (a slightly acidic pH of around 4 can improve adsorption).[15] Load the sample solution onto the column at a flow rate of approximately 2 bed volumes per hour (BV/h).[15]
Washing: Wash the column with deionized water (around 10 BV) to remove highly polar impurities like sugars.[15]
Elution: Elute the adsorbed flavonoids with an ethanol-water mixture. The optimal ethanol concentration for desorption is typically around 60-70%.[15][16] Collect the eluate.
Concentration: Evaporate the solvent from the eluate under reduced pressure to obtain the enriched flavonoid extract.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for the fine purification of the flavanone.
Materials:
Enriched flavanone extract
Silica gel (200-300 mesh)
n-hexane
Ethyl acetate
Methanol
Glass column
TLC plates and developing chamber
Procedure:
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
Sample Loading: Dissolve the enriched extract in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried extract-adsorbed silica gel onto the top of the packed column.
Gradient Elution: Elute the column with a solvent gradient of increasing polarity.
Start with 100% n-hexane.
Gradually increase the proportion of ethyl acetate in the n-hexane. A suggested gradient could be from 100:0 to 50:50 (n-hexane:ethyl acetate).
Further increase the polarity by introducing methanol into the ethyl acetate. A suggested gradient could be from 100:0 to 95:5 (ethyl acetate:methanol).
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the target flavanone. Combine the pure fractions.
Concentration: Evaporate the solvent from the combined pure fractions to obtain the purified 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Protocol 3: Final Polishing by Recrystallization
This protocol is for obtaining a highly pure crystalline product.
Materials:
Purified flavanone
Suitable solvent system (e.g., ethanol-water, acetone-water)
Erlenmeyer flask
Heating source (e.g., hot plate)
Ice bath
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Solvent Selection: Determine a suitable solvent or solvent system in which the flavanone has high solubility at high temperatures and low solubility at low temperatures.[17]
Dissolution: Dissolve the purified flavanone in a minimal amount of the near-boiling solvent in an Erlenmeyer flask.[17]
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[17]
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
Washing: Rinse the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[17]
Drying: Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
Data Presentation
Table 1: Comparison of Purification Techniques for Flavonoids
Preventing degradation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone during storage
Technical Support Center: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Introduction: Welcome to the technical support guide for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone (PubChem CID: 10713651). This document is des...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Introduction:
Welcome to the technical support guide for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone (PubChem CID: 10713651). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable flavonoid. As a polyphenolic compound, its multiple hydroxyl and methoxy groups contribute to its biological activity but also render it susceptible to degradation if not handled and stored correctly.[1]
While extensive stability data for this specific flavanone is limited in the literature, this guide synthesizes established principles for the storage of structurally similar flavonoids to provide a robust framework for your experimental success.[1][2] Adherence to these protocols is critical for ensuring the reproducibility and accuracy of your research data.
Section 1: Quick Reference Storage Protocols
For immediate reference, the following table summarizes the optimal storage conditions for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in both solid and solution forms.
Use high-purity, anhydrous solvents (e.g., DMSO, Ethanol).[4]
Container
Tightly sealed glass vial.
Borosilicate glass or polypropylene vials with tight seals.
Key Precaution
Avoid frequent temperature fluctuations.
Prepare single-use aliquots to prevent freeze-thaw cycles. [4]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in a practical question-and-answer format.
Question: My compound shows significantly reduced biological activity compared to a previous lot. What is the likely cause?
Answer: A loss of biological activity is a primary indicator of chemical degradation. The hydroxyl groups on the flavanone's aromatic rings are susceptible to oxidation, which can alter the molecule's structure and function.[1][4]
Immediate Action:
Verify Storage Conditions: Confirm that both your solid material and stock solutions have been stored according to the recommendations in Section 1 (i.e., protected from light, moisture, and stored at the correct temperature).
Prepare Fresh Solutions: Discard the suspect working solution and prepare a new one from your stock. If the problem persists, prepare a fresh stock solution from the solid powder.[4]
Perform Quality Control: If possible, analyze the compound's purity via High-Performance Liquid Chromatography (HPLC) to check for degradation products (see Protocol 4.2).
Question: I'm observing a color change in my cell culture medium after adding the flavanone. Should I be concerned?
Answer: Yes, a color change often indicates pH-dependent degradation or oxidation of the flavonoid.[4] Flavonoids can be unstable in alkaline conditions, which can be present in certain cell culture media, especially after incubation at 37°C.[4]
Troubleshooting Steps:
Measure pH: Check the pH of your final working solution. If it is alkaline, this could be accelerating degradation.[4]
Minimize Incubation Time: Prepare working solutions immediately before adding them to your cells to reduce the time the compound spends in potentially destabilizing aqueous conditions.[4]
Run a Control: Incubate the flavanone in the medium without cells under the same experimental conditions. A color change in this control confirms compound instability rather than a cell-mediated effect.
Question: My experimental results are inconsistent from one day to the next. Could the flavanone's stability be the cause?
Answer: Absolutely. Inconsistent results are a classic sign of compound instability in working solutions.[4] The degradation process is time-dependent, meaning a solution prepared and used immediately will have a higher concentration of the active compound than one that has been sitting on the bench for several hours.
Best Practices for Consistency:
Standardize Solution Preparation: Always prepare your working solutions fresh, immediately before each experiment.
Avoid Batch Preparations: Do not prepare a large batch of working solution for use over several days.
Control for Solvents: Ensure the final concentration of your organic solvent (e.g., DMSO) is identical across all experiments, including vehicle controls, as this can also impact results.[4]
Section 3: Understanding the Science of Degradation (FAQs)
FAQ 1: What are the primary chemical pathways that cause the degradation of this flavanone?
The degradation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is primarily driven by three factors:
Oxidation: This is the most significant pathway. The phenolic hydroxyl groups can be oxidized, leading to the formation of quinone-type structures or ring-opening products. This process is accelerated by the presence of oxygen, metal ions, and light.[1][4][5]
Hydrolysis: Although flavanones are generally more stable against hydrolysis than their glycoside counterparts, prolonged exposure to highly acidic or alkaline aqueous environments can potentially lead to the cleavage of the heterocyclic C ring.
Photodegradation: UV and visible light can provide the energy to initiate oxidative reactions, leading to rapid degradation. Storing all forms of the compound protected from light is crucial.[4][5]
FAQ 2: Why is it critical to use anhydrous solvents and avoid freeze-thaw cycles?
Anhydrous Solvents: Water can act as a reactant in hydrolytic degradation pathways. Using a high-purity, anhydrous solvent like DMSO or ethanol for stock solutions minimizes the presence of water, thereby enhancing long-term stability.[4]
Freeze-Thaw Cycles: When an aqueous or DMSO solution is frozen, pure solvent crystals form first, concentrating the dissolved compound into a smaller liquid volume. This can dramatically increase the concentration, potentially causing precipitation or aggregation upon thawing. Repeated cycles physically stress the compound and increase the chance of introducing moisture (from condensation) into the vial, accelerating degradation. Single-use aliquots are the most effective way to prevent this.[4]
Caption: Decision workflow for proper storage of the flavanone.
Section 4: Essential Experimental Protocols
Adherence to standardized protocols is essential for ensuring the integrity of your compound.
Protocol 4.1: Preparation of Stable Stock Solutions
This protocol describes the best practice for preparing a concentrated stock solution for long-term storage.
Pre-analysis: Before opening, allow the container of solid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone to equilibrate to room temperature to prevent water condensation on the cold powder.
Weighing: In a sterile environment, accurately weigh the desired amount of the flavanone powder.
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or ethanol to achieve the target concentration (e.g., 10-50 mM).[4]
Dissolution: Vortex the solution thoroughly. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.[4] Visually confirm that all solid material has dissolved.
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) vials in volumes appropriate for your typical experiments.
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before tightly sealing the cap. This displaces oxygen and minimizes oxidation.
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Immediately place them in a -80°C freezer for long-term storage.[3]
Protocol 4.2: Stability Assessment by HPLC
This protocol provides a quantitative method to assess the stability of your compound under specific conditions (e.g., in your working buffer or cell culture medium). This is a type of "forced degradation" study.[6]
Preparation of Working Solution: Prepare a solution of the flavanone in your test medium (e.g., PBS, cell culture medium) at the final concentration used in your assays.
Initial Time Point (t=0): Immediately after preparation, take a sample of the solution. If the medium contains proteins (like serum), precipitate them by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the clear supernatant to an HPLC vial. This is your t=0 sample.[4]
Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂, for 24 hours).
Subsequent Time Points (t=x): At your desired time point(s) (e.g., 2h, 8h, 24h), repeat the sampling and protein precipitation procedure from Step 2.
HPLC Analysis:
Analyze all samples using a suitable reversed-phase HPLC method. A C18 column is typically effective for flavonoids.[1][7]
Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
Monitor the elution profile using a UV detector at the compound's λmax.
Data Analysis:
Identify the peak corresponding to the intact 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Integrate the peak area for the parent compound in each sample.
Calculate the percentage of compound remaining at each time point relative to the t=0 sample:
% Remaining = (Peak Area at t=x / Peak Area at t=0) * 100
The appearance of new peaks alongside a decrease in the parent peak area confirms degradation.
Caption: Experimental workflow for assessing compound stability via HPLC.
Technical Support Center: Optimizing Mobile Phase for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the mobile phase in the HPLC analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone?
A1: A common starting point for the reversed-phase HPLC (RP-HPLC) analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone on a C18 column is a gradient elution using a mixture of acidified water and an organic solvent like methanol or acetonitrile.[1] A typical mobile phase consists of 0.1% formic acid in water (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B).[1] A starting gradient could be: 0-5 min, 10-30% B; 5-25 min, 30-70% B; 25-30 min, 70-10% B; 30-35 min, 10% B.[1]
Q2: Which organic solvent, methanol or acetonitrile, is better for the separation of this flavanone?
A2: Both methanol and acetonitrile can be used as the organic component of the mobile phase for the analysis of flavonoids.[1] Acetonitrile often provides better separation efficiency and lower backpressure, which can lead to sharper peaks. However, the choice of solvent can affect the selectivity of the separation, so it is recommended to screen both during method development.
Q3: Why is an acid, such as formic acid, added to the mobile phase?
A3: Adding a small amount of acid, like 0.1% formic acid, to the mobile phase is crucial for several reasons. It helps to suppress the ionization of the phenolic hydroxyl groups on the flavanone, which minimizes peak tailing. This is achieved by reducing the secondary interactions with residual silanol groups on the silica-based stationary phase, resulting in improved peak shape.
Q4: What is the recommended detection wavelength for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone?
A4: For flavanones, a detection wavelength of around 285 nm is typically effective.[1] A Diode-Array Detector (DAD) is recommended as it can provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your HPLC analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Issue 1: Poor Peak Resolution
Question: My peaks for the target analyte and other components in the sample are overlapping. How can I improve the resolution?
Answer: Poor resolution is a common issue and can be addressed by systematically optimizing your chromatographic conditions.
Mobile Phase Composition:
Organic Solvent Percentage: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic solvent (methanol or acetonitrile) in your mobile phase. A shallower gradient or a lower starting percentage of the organic solvent will increase retention and may improve separation.
Solvent Type: If adjusting the solvent percentage is not effective, try switching the organic solvent (e.g., from methanol to acetonitrile or vice versa). The change in selectivity might resolve the co-eluting peaks.
Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, potentially leading to better separation. However, this will also increase the total run time.
Column Temperature: Increasing the column temperature can sometimes improve resolution by decreasing the mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of your analyte.
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Check the column's performance with a standard. If necessary, flush the column with a strong solvent or replace it.
Issue 2: Peak Tailing
Question: The peak for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
Mobile Phase pH: The phenolic hydroxyl groups in the flavanone can interact with residual silanols on the C18 column, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep these groups protonated and minimize this interaction.
Column Contamination: Active sites on a contaminated column can also lead to peak tailing. Flush the column with a strong solvent to remove any strongly retained compounds.
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting your sample.
Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2]
Issue 3: Fluctuating Retention Times
Question: The retention time for my analyte is not consistent between injections. What could be causing this?
Answer: Unstable retention times can be a sign of several issues with your HPLC system or method.
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Increase the equilibration time between runs.
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Pump Issues: Leaks or faulty check valves in the pump can cause an inconsistent flow rate, leading to fluctuating retention times. Perform regular pump maintenance and check for leaks.
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used. Use a thermostatted column compartment to maintain a consistent temperature.
Data Presentation
The following table illustrates a hypothetical mobile phase optimization study to improve the separation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from two hypothetical impurities.
Method
Mobile Phase B Composition
Gradient Program
Retention Time (min) of Flavanone
Resolution (Rs) with Impurity 1
Resolution (Rs) with Impurity 2
Tailing Factor of Flavanone
1
Acetonitrile
10-50% B in 20 min
15.2
1.2
1.8
1.5
2
Methanol
20-60% B in 20 min
18.5
1.8
1.6
1.2
3
Acetonitrile
5-45% B in 30 min
22.1
2.1
2.5
1.1
4
Methanol
15-55% B in 30 min
25.8
2.4
2.2
1.0
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol describes a systematic approach to optimizing the mobile phase for the HPLC analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
1. Materials and Instrumentation:
HPLC system with a pump, autosampler, column oven, and DAD detector.
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Solvent Screening: Perform initial runs with both acetonitrile and methanol as Mobile Phase B using the initial gradient. Compare the chromatograms for peak shape, resolution, and retention time.
Gradient Optimization:
Based on the initial results, select the more promising organic solvent.
If peaks are poorly resolved and elute early, decrease the initial percentage of Mobile Phase B and/or create a shallower gradient (i.e., a smaller change in %B per unit of time).
If the analysis time is too long, increase the initial percentage of Mobile Phase B or create a steeper gradient.
Flow Rate Adjustment: If necessary, adjust the flow rate between 0.8 and 1.2 mL/min to fine-tune the separation.
Temperature Adjustment: If peak shape or resolution is still suboptimal, investigate the effect of column temperature in the range of 25-40°C.
5. Data Evaluation:
For each condition, evaluate the following parameters:
Resolution (Rs): The degree of separation between adjacent peaks. A value of Rs ≥ 1.5 is generally considered baseline resolved.
Tailing Factor (Tf): A measure of peak symmetry. A value of Tf ≤ 1.5 is generally acceptable.
Retention Time (tR): The time it takes for the analyte to elute from the column.
Peak Area/Height: For quantitative analysis, ensure the conditions provide a reproducible and adequate signal.
Visualizations
Caption: Workflow for optimizing the mobile phase in HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
Technical Support Center: Crystallization of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone for X-ray Crystallography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 5,7,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone for X-ray diffraction analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone?
The primary challenges in crystallizing this flavanone, like many other flavonoids, are often related to its poor solubility in common organic solvents.[1][2][3] This can make it difficult to achieve the supersaturated state necessary for crystal nucleation and growth.[4] Additionally, flavonoids can be unstable in certain conditions, particularly at 37°C and in alkaline pH, which can lead to degradation rather than crystallization.[5] The presence of multiple hydroxyl and methoxy groups can also lead to complex intermolecular interactions, potentially resulting in the formation of amorphous precipitates or oils instead of well-ordered crystals.[6][7]
Q2: How pure does my sample of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone need to be for successful crystallization?
For the best chance of obtaining high-quality single crystals suitable for X-ray diffraction, your compound should be as pure as possible, ideally >95%.[8] Impurities can disrupt the crystal lattice formation, leading to small, poorly formed crystals, or preventing crystallization altogether.[7][9] If your sample is an oil, it may be an indication of impurities, as contaminants can lower the melting point of a solid.[10]
Q3: What is "oiling out," and why does it happen?
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystal.[11] This commonly occurs when the solution is cooled too rapidly, or when the compound's melting point is lower than the temperature of the solution.[6][11] High concentrations of impurities can also contribute to oiling out.[6]
Q4: I'm only getting very small, needle-like crystals. What can I do to grow larger ones?
The formation of numerous small or needle-like crystals suggests that the rate of nucleation is too high compared to the rate of crystal growth.[7] To encourage the growth of larger, higher-quality crystals, you need to slow down the crystallization process. This can be achieved by reducing the level of supersaturation, for instance, by using more solvent or cooling the solution more slowly.[7][11] Experimenting with different solvents or solvent mixtures can also influence crystal habit.[11]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent.[12] 3. Insufficient time for nucleation/growth.
1. Increase the concentration of the flavanone.[7] 2. Try a different solvent or a solvent mixture where the compound has lower solubility.[13] 3. Allow the crystallization experiment to proceed for a longer period. 4. Try inducing nucleation by scratching the inside of the container with a glass rod or adding a seed crystal.[6]
"Oiling Out"
1. Solution cooled too quickly.[11] 2. High concentration of impurities.[6] 3. Compound's melting point is lower than the solution temperature.[11]
1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6][11] 2. Further purify the flavanone sample. 3. Try a solvent with a lower boiling point.[11]
1. Reduce the initial concentration of the flavanone.[7] 2. Slow down the rate of solvent evaporation or cooling.[7] 3. If using an anti-solvent, try a weaker one or reduce its concentration.[7]
1. Nucleation rate is too high.[11] 2. Presence of impurities.[11] 3. Rapid cooling or evaporation.[11]
1. Decrease the level of supersaturation (use more solvent or cool more slowly).[11] 2. Ensure the starting material has a high purity.[7] 3. Try a different solvent or a solvent mixture.[11] 4. Minimize disturbances and vibrations.[7]
Low Yield
1. Too much solvent was used.[6] 2. Crystallization was not allowed to complete.
1. If the mother liquor is still present, concentrate it to recover more of the compound.[11] 2. Ensure the solution is cooled sufficiently and for an adequate amount of time.[11]
Experimental Protocols
A universal protocol for crystallization does not exist, as the optimal conditions are highly dependent on the specific compound. However, a general workflow for screening and optimizing crystallization conditions for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is provided below.
1. Solvent Screening:
The choice of solvent is a critical factor for successful crystallization.[11] The ideal solvent is one in which the flavanone is moderately soluble, with solubility decreasing significantly with a change in temperature or solvent composition.
Procedure:
Place a small amount (5-10 mg) of the flavanone into several different test tubes.[11]
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.[11] Solvents to consider are listed in the table below.
Observe the solubility at room temperature.
If the compound does not dissolve, gently heat the mixture to determine if solubility increases with temperature.
Allow the solutions of dissolved compound to cool slowly to room temperature and then in a refrigerator or freezer to observe for crystal formation.
2. Common Crystallization Methods:
Slow Evaporation:
Dissolve the flavanone in a suitable solvent to create a nearly saturated solution.[12]
Filter the solution to remove any insoluble impurities.[12]
Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks.[14]
Vapor Diffusion:
Dissolve the flavanone in a small amount of a "good" solvent in a small, open vial.
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).[11]
Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container.[11] The "poor" solvent should be miscible with the "good" solvent.
Over time, the "poor" solvent will slowly diffuse into the "good" solvent, decreasing the solubility of the flavanone and promoting crystallization.
Slow Cooling:
Prepare a saturated solution of the flavanone in a suitable solvent at an elevated temperature.
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer).[9] The slow decrease in temperature reduces solubility and can lead to the formation of high-quality crystals.
Table of Common Solvents for Crystallization of Natural Products
Ultrasound-assisted extraction optimization for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
This technical support center provides troubleshooting guidance and frequently asked questions for the ultrasound-assisted extraction (UAE) of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Troubleshooting Guide Issue: L...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for the ultrasound-assisted extraction (UAE) of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Troubleshooting Guide
Issue: Low Extraction Yield
Q1: My yield of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is lower than expected. What are the likely causes?
A1: Low yields can stem from several factors. First, consider your solvent system. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a moderately polar compound, making aqueous ethanol or methanol solutions effective extraction solvents.[1] The concentration is critical; for flavonoids in Artemisia species, an ethanol concentration of around 50% has been found to be optimal.[2] Second, your extraction parameters may be suboptimal. For UAE, key parameters to optimize include temperature, time, and the solvent-to-solid ratio.[1] Temperatures in the range of 50-60°C and extraction times of 20-40 minutes are often a good starting point.[1] Finally, inefficient cell wall disruption can limit the release of the target compound. Ensure your ultrasonic device is functioning correctly and that the power setting is adequate.
Q2: I've tried adjusting the basic parameters, but the yield is still poor. What else can I do?
A2: If initial adjustments don't improve your yield, a more systematic optimization approach is recommended. This involves testing a range of values for each key parameter to find the optimal combination for your specific plant matrix.[1] Consider the following:
Solvent Concentration: Test a range of aqueous alcohol concentrations (e.g., 50%, 70%, 95%).[1] For methoxyflavones, a higher ethanol concentration (even up to 95%) might be beneficial.[3][4]
Temperature: Evaluate temperatures from 40-70°C.[1] For Artemisia herba-alba, an optimal temperature of 55°C was reported for flavonoid extraction.[2]
Extraction Time: Investigate durations from 20 to 60 minutes.[1] In some cases, a shorter time of around 25 minutes may be sufficient.[3][4]
Solvent-to-Solid Ratio: Test ratios from 10:1 to 50:1 (mL/g).[1] For some flavonoids, a higher ratio of up to 90:1 mL/g has been shown to be optimal.[2]
Issue: Co-extraction of Impurities
Q3: My extract contains a high level of impurities, making purification difficult. How can I improve the selectivity of the extraction?
A3: The co-extraction of impurities is a common challenge. To address this, you can employ a multi-step purification process after the initial extraction. Liquid-liquid partitioning using immiscible solvents (e.g., n-hexane, ethyl acetate) can separate compounds based on their polarity.[1] Given that your target is a moderately polar flavanone, it will likely partition into the ethyl acetate fraction.[5] For further purification, column chromatography is a standard and effective method.[1]
Q4: Can I modify the extraction process itself to reduce impurities?
A4: Yes, optimizing the solvent system can improve selectivity. Using a solvent that is more specific to your target compound can reduce the co-extraction of unwanted substances. Additionally, a preliminary clean-up of the crude extract, such as precipitating unwanted compounds or a preliminary filtration step, can be beneficial.[1]
Frequently Asked Questions (FAQs)
Q5: What is the recommended starting solvent for extracting 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone?
A5: A good starting point is an aqueous ethanol solution in the range of 50-80% (v/v).[1] For flavonoids from Artemisia herba-alba, a 50% ethanol concentration was found to be optimal.[2]
Q6: What are the typical ranges for the key parameters in ultrasound-assisted extraction of this flavanone?
A6: Based on studies of related flavonoids, the following ranges are recommended for optimization:
Q7: How can I monitor the success of my extraction and purification steps?
A7: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the presence of your target compound in different fractions during purification.[5] For quantitative analysis and to confirm the identity of the purified compound, High-Performance Liquid Chromatography (HPLC) is the standard method.[6]
Optimized Extraction Parameters for Flavonoids (Data from Literature)
Detailed Experimental Protocol: Ultrasound-Assisted Extraction of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
This protocol provides a general procedure for the ultrasound-assisted extraction of the target flavanone from a plant matrix, such as dried and powdered Artemisia species.
Materials:
Dried and powdered plant material
80% Ethanol (v/v)
Ultrasonic bath
Filter paper
Rotary evaporator
Procedure:
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
Add 200 mL of 80% ethanol to the flask, resulting in a solvent-to-solid ratio of 20:1.[1]
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 55°C.
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.[1]
Repeat the extraction process on the residue with fresh solvent to maximize the yield.
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
The resulting crude extract can then be subjected to further purification steps, such as liquid-liquid partitioning and column chromatography.
Experimental Workflow
Caption: Workflow for Ultrasound-Assisted Extraction of the Flavanone.
Refining column chromatography protocol for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using column chromatography. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone?
A1: For the purification of moderately polar flavonoids like 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, silica gel is the most commonly used stationary phase.[1][2][3] Its polar nature allows for effective separation based on the polarity of the compounds. For further purification of collected fractions, Sephadex LH-20 can also be utilized, which separates compounds based on molecular size and polarity.[1][4]
Q2: What mobile phase system is suitable for the separation of this flavanone on a silica gel column?
A2: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system starts with n-hexane, with a progressively increasing proportion of ethyl acetate, followed by the addition of methanol for more polar compounds.[1][3] The exact gradient will depend on the complexity of the crude mixture and should be optimized using Thin Layer Chromatography (TLC) beforehand.
Q3: How can I monitor the separation during column chromatography?
A3: Fractions should be collected systematically and monitored by Thin Layer Chromatography (TLC).[1] The TLC plates can be visualized under a UV lamp.[1] Fractions containing the desired flavanone, identified by its characteristic UV absorbance, should be pooled together for further analysis.
Q4: What are the primary causes of low yield during purification?
A4: Low yield can result from several factors, including inefficient extraction from the source material, degradation of the flavanone, or irreversible adsorption to the stationary phase.[3][5] Optimizing extraction parameters and ensuring the stability of the compound throughout the purification process are crucial.
Q5: How can I prevent the degradation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone during purification?
A5: Flavonoids can be susceptible to degradation, particularly due to oxidation, pH changes, and exposure to light.[6] It is advisable to use high-purity solvents, protect solutions from light by using amber vials or covering containers with foil, and work at moderate temperatures.[6] Preparing fresh solutions and minimizing storage time before use is also recommended.[6]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Poor Separation of Compounds
Inappropriate mobile phase polarity.
Optimize the solvent gradient. A shallower gradient can improve the resolution of closely eluting compounds.[7]
Column overload.
Reduce the amount of crude extract loaded onto the column.
Compound Elutes Too Quickly or Too Slowly
Incorrect starting solvent polarity.
If the compound elutes too quickly, start with a less polar solvent system. If it elutes too slowly, increase the initial polarity of the mobile phase.[8]
Tailing or Fronting of Peaks in Fractions
Secondary interactions with the stationary phase.
Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve peak shape.
Sample solvent is too strong.
Dissolve the crude extract in a solvent with a polarity as low as possible that still ensures solubility before loading it onto the column.
Low or No Recovery of the Target Compound
The compound is strongly adsorbed to the stationary phase.
After the main gradient, flush the column with a very polar solvent, such as pure methanol, to elute any strongly bound compounds.
The compound may have degraded on the column.
Ensure the silica gel is of high quality and consider using a less acidic or neutral stationary phase if degradation is suspected.
Inconsistent Retention Times Between Runs
Inconsistent mobile phase preparation.
Prepare fresh mobile phase for each run and ensure thorough mixing and degassing.[7]
Changes in temperature.
If possible, perform the chromatography in a temperature-controlled environment, as temperature can affect retention.[9][10]
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol describes a general method for the purification of a crude extract containing 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform bed without air bubbles.
Drain the excess solvent until the solvent level is just above the silica bed.
Sample Loading:
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or a slightly more polar solvent).
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
Carefully add the dried, adsorbed sample to the top of the prepared column bed.
Elution:
Begin elution with a non-polar mobile phase, such as 100% n-hexane.
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested starting gradient could be a stepwise increase from 10% to 100% ethyl acetate in n-hexane.[3]
If the compound has not eluted, a further increase in polarity can be achieved by adding methanol to the ethyl acetate.[3]
Fraction Collection and Analysis:
Collect the eluate in separate fractions.
Monitor the fractions using TLC with a suitable solvent system to identify those containing the target compound.
Pool the fractions that contain the pure 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Evaporate the solvent from the pooled fractions to obtain the purified compound.
Visualizations
Caption: Workflow for the purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Caption: Troubleshooting decision tree for column chromatography purification.
Unraveling the Molecular Architecture of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: An NMR-Based Structural Elucidation Guide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Techniques in Flavonoid Characterization The Power of NMR in Flavonoid Analysis Nuclear Magnetic Resonance (NMR) sp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Techniques in Flavonoid Characterization
The Power of NMR in Flavonoid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the de novo structural elucidation of organic molecules, including complex natural products like flavonoids.[2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For flavonoids, a diverse class of plant secondary metabolites, NMR is indispensable for unambiguous structure determination and stereochemical assignment.[1]
Predicted NMR Data for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Due to the absence of experimentally acquired spectra in public databases for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational algorithms.[1] These predictions, based on the known chemical shifts of structurally similar flavonoids, serve as a valuable guide for spectral assignment and are ideally confirmed with 2D NMR experiments.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone (in DMSO-d₆) [1]
Position
Predicted ¹³C (ppm)
Predicted ¹H (ppm)
Multiplicity
J (Hz)
2
79.5
5.45
dd
12.5, 3.0
3
42.8
3.10 (H-3a)
dd
17.0, 12.5
2.75 (H-3b)
dd
17.0, 3.0
4
196.5
-
-
-
5
164.0
-
-
-
6
96.5
6.15
s
-
7
167.5
-
-
-
8
95.5
6.00
s
-
9
163.0
-
-
-
10
102.0
-
-
-
1'
128.5
-
-
-
2'
107.0
6.60
s
-
3'
152.0
-
-
-
4'
138.0
-
-
-
5'
153.0
-
-
-
6'
107.0
6.60
s
-
6-OCH₃
56.0
3.80
s
-
4'-OCH₃
60.5
3.75
s
-
5'-OCH₃
56.5
3.70
s
-
Experimental Protocols
A meticulously planned experimental approach is crucial for obtaining high-quality NMR data for structural elucidation.
Sample Preparation
Purification: The flavonoid sample must be of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification is typically achieved through chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for flavonoids due to its excellent solubilizing power.
Concentration: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[1]
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[1]
¹H NMR Spectroscopy: A standard single-pulse experiment is used to obtain the proton spectrum, providing information on the number of different types of protons and their splitting patterns.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.
Visualizing the Elucidation Process
Caption: Workflow for the structural elucidation of a natural product using NMR spectroscopy.
Key Structural Correlations
The following diagram illustrates the hypothetical key COSY and HMBC correlations that would be instrumental in confirming the structure of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Caption: Predicted key COSY and HMBC correlations for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Comparison with Alternative Structural Elucidation Techniques
While NMR is the gold standard for complete structural elucidation, other spectroscopic techniques provide complementary and often essential information.
Table 2: Comparison of Structural Elucidation Techniques for Flavonoids
Technique
Principle
Information Provided
Advantages
Limitations
NMR Spectroscopy
Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Detailed carbon-hydrogen framework, stereochemistry, and connectivity.[2]
Provides the most complete structural information; non-destructive.
Relatively low sensitivity, requiring mg amounts of pure sample; complex spectra for large molecules.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ions.
Molecular weight, elemental composition (with high resolution), and fragmentation patterns for substructural information.
High sensitivity (μg to ng scale), can be coupled with chromatographic separation (LC-MS).
Does not provide stereochemical information; fragmentation can be complex to interpret for unknown compounds.
UV-Vis Spectroscopy
Measures the absorption of ultraviolet and visible light by a molecule.
Information about the flavonoid's basic skeleton and the oxygenation pattern of the A and B rings.[3]
Simple, rapid, and can be used for quantification.
Provides limited structural information on its own; not suitable for complex mixtures without prior separation.
X-ray Crystallography
Measures the diffraction pattern of X-rays passing through a single crystal.
Precise three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state.[4]
Provides an unambiguous, absolute structure.
Requires a high-quality single crystal of the compound, which can be difficult to obtain; the solid-state structure may not represent the solution conformation.
Conclusion
The structural elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, like any novel natural product, relies on a synergistic approach of modern spectroscopic techniques. NMR spectroscopy, with its ability to provide a complete atomic-level map of the molecule, remains the cornerstone of this process. However, the high sensitivity of Mass Spectrometry, the preliminary insights from UV-Vis Spectroscopy, and the definitive structural confirmation from X-ray Crystallography are all invaluable tools in the arsenal of the natural product chemist. This guide, by presenting predicted data and established protocols, serves as a practical resource for researchers embarking on the exciting challenge of discovering and characterizing the vast chemical diversity of the plant kingdom.
Unambiguous Structural Confirmation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone via X-ray Crystallography: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the definitive structural...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the definitive structural elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using single-crystal X-ray crystallography, benchmarked against other common analytical techniques.
The absolute configuration and detailed molecular geometry of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone have been unequivocally established by single-crystal X-ray crystallography.[1] This powerful technique provides a precise three-dimensional map of the molecule, serving as the gold standard for structural confirmation. The crystallographic data for this flavanone is publicly available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 935684.[1] While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable and complementary data, X-ray crystallography offers unparalleled detail regarding bond lengths, bond angles, and torsional angles in the solid state.
Comparative Analysis of Structural Elucidation Techniques
The structural determination of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is best achieved through a combination of techniques. While X-ray crystallography provides the definitive solid-state structure, NMR and MS offer crucial insights into the molecule's structure in solution and its overall molecular formula, respectively.
Technique
Information Provided
Advantages
Limitations
X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry, and crystal packing information.
Unambiguous and highly detailed structural information. Considered the "gold standard" for structure determination.
Requires a high-quality single crystal, which can be challenging to grow. The determined structure represents the solid-state conformation, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Information about the chemical environment of individual atoms (¹H, ¹³C), connectivity between atoms (COSY, HMBC), and through-space proximity of atoms (NOESY).
Provides detailed structural information in solution, which is often more biologically relevant. Does not require crystallization.
Can be complex to interpret for large or highly symmetric molecules. Provides relative, not absolute, stereochemistry without specialized techniques.
Mass Spectrometry (MS)
Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide clues about the molecular structure.
Highly sensitive, requiring only small amounts of sample. Provides a definitive molecular formula.
Does not provide direct information about the 3D arrangement of atoms or stereochemistry.
X-ray Crystallographic Data
The following table summarizes the key crystallographic data for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, which would be retrieved from the CCDC database (accession code 935684).
Parameter
Value
Crystal System
(Data to be sourced from CCDC 935684)
Space Group
(Data to be sourced from CCDC 935684)
Unit Cell Dimensions
a (Å)
(Data to be sourced from CCDC 935684)
b (Å)
(Data to be sourced from CCDC 935684)
c (Å)
(Data to be sourced from CCDC 935684)
α (°)
(Data to be sourced from CCDC 935684)
β (°)
(Data to be sourced from CCDC 935684)
γ (°)
(Data to be sourced from CCDC 935684)
Volume (ų)
(Data to be sourced from CCDC 935684)
Z
(Data to be sourced from CCDC 935684)
Density (calculated) (g/cm³)
(Data to be sourced from CCDC 935684)
R-factor
(Data to be sourced from CCDC 935684)
Experimental Protocols
Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone are grown by slow evaporation of a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents).
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber.
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
Data Acquisition: The NMR tube is placed in the spectrometer, and a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired.
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to determine the connectivity and relative stereochemistry of the molecule.
Mass Spectrometry
Sample Preparation: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition: The sample solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Visualizations
Figure 1. Experimental workflow for the structural confirmation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Figure 2. Comparison of information obtained from different analytical techniques for structural elucidation.
A Comparative Analysis of the Biological Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and Structurally Related Flavones
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the biological activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in publicly available scientific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in publicly available scientific literature as of December 2025. This guide provides a comparative analysis based on the established biological activities of structurally similar polymethoxyflavones (PMFs) and hydroxylated flavones. The potential activities of the target compound are inferred from structure-activity relationship (SAR) studies.
Introduction
Flavonoids are a diverse class of polyphenolic compounds found in plants, renowned for their wide array of biological activities. Among these, flavones and their subclass, flavanones, have garnered significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxylated flavanone whose biological potential remains largely unexplored. This guide aims to provide a comparative overview of its predicted biological activity alongside experimentally determined activities of other relevant flavones. The comparison is based on the well-documented structure-activity relationships within this class of compounds.
Structure-Activity Relationships in Flavones
The biological activity of flavones is intricately linked to their chemical structure. Key structural features that dictate their anticancer, anti-inflammatory, and antioxidant potential include:
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups are critical. For instance, hydroxyl groups at the C-5 and C-4' positions often enhance anti-inflammatory activity, while those at C-6, C-7, C-8, and C-3' can diminish it.[3][4]
Methoxylation: The presence of methoxy (-OCH3) groups, as seen in polymethoxyflavones, generally increases metabolic stability and bioavailability.[5] The degree and position of methoxylation influence the specific biological effects.
C2-C3 Double Bond: The saturation of the C2-C3 bond in the C-ring distinguishes flavanones from flavones. This structural difference can impact the molecule's conformation and interaction with biological targets.[6]
Substitution on the B-ring: The substitution pattern on the B-ring is a significant determinant of antioxidant and anticancer activity.[7][8]
Comparative Biological Activity
Based on the principles of SAR, we can infer the potential biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in comparison to other flavones for which experimental data is available.
Anticancer Activity
Polymethoxyflavones have demonstrated significant anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis.[5] The substitution pattern on the flavone backbone plays a crucial role in this activity.
Table 1: Comparative Anticancer Activity of Selected Flavones (IC50 µM)
Note: IC50 values should be compared with caution due to variations in experimental conditions.
Anti-inflammatory Activity
Flavones are known to exert potent anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[3][5] This leads to a reduction in the production of pro-inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of Selected Flavones (IC50 µM)
Compound
Assay
IC50 (µM)
Reference
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
LPS-induced NO production in RAW 264.7 cells
Data not available
-
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF)
Reduces NO and pro-inflammatory cytokine production
The antioxidant capacity of flavonoids is attributed to their ability to scavenge free radicals and chelate metal ions.[11] This activity is highly dependent on the molecular structure.
Table 3: Comparative Antioxidant Activity of Selected Flavones
Flavonoids exert their biological effects by modulating complex intracellular signaling pathways. Based on the activities of structurally similar compounds, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is likely to interact with the following key pathways.
Caption: Key signaling pathways potentially modulated by flavones.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and its comparison with other flavones.
Cell Viability (MTT) Assay for Anticancer Activity
This assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test flavone (dissolved in DMSO, final concentration of DMSO should be <0.1%) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol
Test compound and a standard antioxidant (e.g., ascorbic acid or Trolox)
96-well plate or spectrophotometer cuvettes
Microplate reader or spectrophotometer
Protocol:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound and the standard in methanol.[16]
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.[17]
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. The percentage of inhibition is calculated as: [1 - (Abs_sample / Abs_control)] * 100.
LPS-Induced Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
RAW 264.7 macrophage cells
Lipopolysaccharide (LPS)
Griess reagent
Complete cell culture medium
96-well plate
Test compound
Protocol:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test flavone for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite (a stable product of NO) in the samples. Calculate the percentage of inhibition of NO production compared to the LPS-treated control.
Conclusion
While direct experimental evidence for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is currently lacking, the extensive research on structurally related polymethoxyflavones and other flavones provides a strong basis for predicting its biological potential. Based on established structure-activity relationships, it is plausible that this compound possesses anticancer, anti-inflammatory, and antioxidant properties. The methoxy groups may enhance its bioavailability, while the hydroxyl groups are likely to contribute to its radical scavenging and enzyme-inhibiting activities. Further in vitro and in vivo studies are warranted to elucidate the specific biological activities and mechanisms of action of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, which could ultimately lead to the development of novel therapeutic agents.
Synergistic Potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone with Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the synergistic effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in publicly available literature...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in publicly available literature. This guide provides a comparative analysis based on studies of structurally similar polymethoxyflavones (PMFs) to infer the potential synergistic activities of the target compound.
Introduction
Polymethoxyflavones (PMFs), a class of flavonoids often found in citrus peels, have attracted considerable attention for their therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.[1] A growing body of research indicates that the efficacy of these compounds can be significantly enhanced when used in combination with other therapeutic agents, leading to synergistic effects.[1] This guide objectively compares the synergistic potential of PMF analogs with various anticancer drugs, supported by experimental data. The primary focus is on their synergistic anticancer effects, with insights into the underlying molecular mechanisms.
Data Presentation: Synergistic Cytotoxicity of PMF Analogs with Chemotherapeutic Drugs
The following tables summarize quantitative data from studies evaluating the synergistic effects of structurally related PMFs with common anticancer drugs. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Table 1: Synergistic Effects of Tangeretin with Anticancer Drugs
Cell Line
Combination Agent
IC50 (Tangeretin)
IC50 (Combination Agent)
Combination Index (CI)
Key Findings
PC-3 (Prostate Cancer)
Mitoxantrone
12.5 µM
12.5 nM
< 1
Tangeretin enhances the cytotoxicity of Mitoxantrone.[1]
Inhibits the Nrf2 pathway to reverse cisplatin resistance.[2]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of PMFs with anticancer drugs are often mediated through the modulation of critical cellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis.[1] Many cancers exhibit hyperactivation of this pathway, contributing to drug resistance. Several PMFs have been shown to inhibit the PI3K/Akt pathway.[1][5] In combination with chemotherapeutic agents, this inhibition can re-sensitize cancer cells to apoptosis.[6][7]
Caption: Inhibition of the PI3K/Akt survival pathway by PMFs.
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][8] These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. Several PMFs have been shown to inhibit the function of these transporters, thereby increasing the intracellular concentration and cytotoxicity of anticancer drugs.[1][4]
A Comparative Guide to the Anticancer Activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and Tangeretin
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anticancer properties of two polymethoxyflavonoids (PMFs): 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of two polymethoxyflavonoids (PMFs): 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and tangeretin. While extensive research has been conducted on tangeretin, direct experimental data on the anticancer activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in publicly available literature. Therefore, this guide infers the potential activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone based on studies of structurally similar PMFs.
Introduction
Polymethoxyflavonoids, a class of flavonoids rich in citrus peels, have garnered significant attention for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1] Their unique chemical structures, characterized by multiple methoxy groups, contribute to enhanced metabolic stability and bioavailability. This guide focuses on a direct comparison of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and tangeretin, presenting available experimental data to aid in research and drug development.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the available IC50 values for tangeretin against various cancer cell lines. Due to the lack of direct data, the potential cytotoxicity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is inferred from structurally related compounds.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Tangeretin and Inferred Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Most sensitive of 4 bladder cancer cell lines tested[5]
Data not available.
Disclaimer: The anticancer activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is inferred from structurally similar polymethoxyflavonoids. Direct experimental data is needed for confirmation.
Mechanisms of Anticancer Action
Tangeretin
Tangeretin has been shown to exert its anticancer effects through multiple mechanisms:
Cell Cycle Arrest: Tangeretin can induce cell cycle arrest at the G1 and G2/M phases in various cancer cells.[4][5] In breast cancer cells, it upregulates p53 and p21, leading to G1/S phase arrest.[6][7]
Induction of Apoptosis: It promotes apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5] Tangeretin can also act on the JAK/STAT and caspase-3 signaling pathways.[5]
Inhibition of Metastasis: Tangeretin has demonstrated anti-metastatic activities by suppressing matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, as well as vascular endothelial growth factor (VEGF).[6][7]
Modulation of Signaling Pathways: It can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[8]
Synergistic Effects: Tangeretin can enhance the efficacy of chemotherapeutic drugs like cisplatin by reducing drug resistance.[5]
Based on studies of structurally similar PMFs, the potential mechanisms of action for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone may include:
Induction of Apoptosis: Similar to other PMFs, it may induce apoptosis by modulating key apoptotic markers like p53, Bax, and Bcl-2.[3]
Inhibition of Survival Pathways: It could potentially inhibit survival pathways like PI3K/Akt, which is a common mechanism for PMFs to re-sensitize cancer cells to apoptosis.[1]
Reversal of Multidrug Resistance: Like other flavonoids, it might inhibit the function of ABC transporters, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by tangeretin and the inferred pathways for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Caption: Key signaling pathways modulated by Tangeretin in cancer cells.
A Comparative Analysis of Polymethoxyflavonoids in Cancer Therapy: Nobiletin, Tangeretin, and Sinensetin
Polymethoxyflavonoids (PMFs), a class of flavonoids abundant in citrus peels, have garnered significant attention in oncological research. Their unique chemical structures, characterized by multiple methoxy groups, enhan...
Author: BenchChem Technical Support Team. Date: December 2025
Polymethoxyflavonoids (PMFs), a class of flavonoids abundant in citrus peels, have garnered significant attention in oncological research. Their unique chemical structures, characterized by multiple methoxy groups, enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for cancer therapy.[1] This guide provides a detailed comparative analysis of three well-studied PMFs—nobiletin, tangeretin, and sinensetin—focusing on their anticancer efficacy, underlying molecular mechanisms, and the experimental protocols used for their evaluation.
Comparative Anticancer Efficacy
The cytotoxic effects of nobiletin, tangeretin, and sinensetin have been evaluated across a spectrum of cancer cell lines. A common metric for this evaluation is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for these three PMFs in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1]
Nobiletin, tangeretin, and sinensetin exert their anticancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Nobiletin has been shown to inhibit key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[6][7] By downregulating the phosphorylation of Akt and its downstream targets, nobiletin can induce apoptosis and inhibit cell proliferation.[3] It has also been found to suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, by blocking the ERK and JNK pathways, thereby inhibiting cancer cell invasion and metastasis.[8]
Tangeretin also demonstrates potent anticancer activity by inducing cell cycle arrest, primarily at the G1 phase, in breast and colon cancer cells.[9] It can modulate the PI3K/Akt/mTOR signaling pathway and has been shown to synergistically enhance the cytotoxicity of chemotherapeutic agents.
Sinensetin has been identified to overcome drug resistance in breast cancer cells by targeting key proteins involved in cell cycle regulation and the PI3K/Akt signaling pathway, such as CDK1 and EGFR.[10][11]
The following diagrams illustrate the key signaling pathways modulated by these PMFs.
Validating In Vitro Potential: A Comparative Guide to the In Vivo Performance of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Direct in vivo experimental data on 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone remains limited in publicly available literature. This guide provides a co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Direct in vivo experimental data on 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone remains limited in publicly available literature. This guide provides a comparative analysis based on in vivo studies of structurally similar polymethoxyflavones (PMFs) and related flavanones to project the potential in vivo efficacy of the target compound. The presented data from close analogs offers valuable insights into prospective therapeutic applications, including neuroprotection, anti-inflammatory, and anticancer activities.
Comparative In Vivo Efficacy of Structurally Similar Flavanones
To extrapolate the potential in vivo activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, this section summarizes the performance of its close structural analogs in various animal models. The data is organized by therapeutic area and highlights key experimental findings.
Neuroprotective Effects
Structurally related flavanones have demonstrated significant neuroprotective properties in rodent models of neurotoxicity and neurodegeneration.
Compound
Animal Model
Dosage
Key Findings
5,7-dihydroxy-3',4',5'-trimethoxyflavone
Lead acetate-induced neurotoxicity in rats
5 and 10 mg/kg, oral, once daily for 30 days
Reversed lead-induced memory and motor deficits; Normalized levels of monoamine oxidase A & B, reduced glutathione (GSH), thiobarbituric acid reactive species (TBARS), TNF-α, and IL-6 in the hippocampus and cerebellum.[1]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone
D-galactose-induced neurodegeneration in mice
4 or 8 mg/kg/day, intraperitoneal injection for 2 weeks
Improved behavioral performance in Morris water maze test; Inhibited activation of AP-1; Upregulated brain-derived neurotrophic factor (BDNF) and the GSH/GSSG ratio in the hippocampus; Increased phosphorylation of CREB.[2]
5,7-dimethoxyflavone & 5,7,4'-trimethoxyflavone
LPS-induced memory impairment in mice
10, 20, 40 mg/kg for 21 days
Both compounds reduced anxiety-related measures. 5,7,4'-trimethoxyflavone enhanced spatial memory. Both significantly reduced Aβ, IL-1β, IL-6, and TNF-α levels. 5,7-dimethoxyflavone increased BDNF levels.[3]
Anticancer and Antiangiogenic Effects
Analogs of the target flavanone have shown promise in cancer research, particularly in inhibiting tumor growth and angiogenesis.
Compound
Animal Model
Dosage
Key Findings
5,6,7,4'-tetramethoxyflavone
HeLa human cervical cancer xenograft mouse model
100 mg/kg, intraperitoneal
Significant reduction in tumor growth (p=0.03) compared to vehicle control; Favorable safety profile with less toxicity than cisplatin.[4]
The anti-inflammatory potential of flavanones has been demonstrated in various in vivo models of inflammation.
Compound
Animal Model
Dosage
Key Findings
4',6,7-trihydroxy-5-methoxyflavone
LPS-induced peritonitis in mice
Not specified (oral pre-treatment)
Decreased leukocyte migration to the peritoneal cavity; Reduced concentrations of pro-inflammatory cytokines (TNF-α and IL-1β); Enhanced the anti-inflammatory cytokine IL-10.[6]
Pharmacokinetic Profile
Understanding the pharmacokinetic properties is crucial for translating in vitro findings to in vivo models.
Compound
Animal Model
Dosage
Key Pharmacokinetic Parameters
5,7-dimethoxyflavone
Mice
10 mg/kg, single oral dose
Cmax: 1870±1190 ng/mL; AUCt: 532±165 h*ng/mL; t1/2: 3.40±2.80 h; Widely distributed in tissues, with highest concentrations in the gut, followed by liver and kidney.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of these findings. The following section outlines key experimental protocols adapted from the cited in vivo studies.
Lead-Induced Neurotoxicity Model in Rats
Animal Model: Wistar rats.
Induction of Neurotoxicity: Administration of lead acetate (100 mg/kg, orally, once daily) for 30 days.
Treatment: The flavanone (e.g., 5,7-dihydroxy-3',4',5'-trimethoxyflavone) is administered orally at doses of 5 and 10 mg/kg, 30 minutes after lead acetate administration for 30 days.
Behavioral Assessment: Cognitive and motor functions are assessed using the Morris Water Maze and horizontal bar tests.
Biochemical Analysis: Following the treatment period, animals are euthanized, and the hippocampus and cerebellum are collected. Levels of lead, monoamine oxidase (MAO) A and B, reduced glutathione (GSH), thiobarbituric acid reactive species (TBARS), Tumor necrosis factor-alpha (TNF-α), and IL-6 are measured.[1]
HeLa Xenograft Mouse Model for Anticancer Activity
Cell Culture: HeLa human cervical cancer cells are cultured in appropriate media.
Tumor Implantation: HeLa cells are harvested and injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size.
Treatment: Once tumors reach a certain volume, animals are randomized into treatment groups. The test compound (e.g., 5,6,7,4'-tetramethoxyflavone) is administered, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 100 mg/kg for 15 days). A vehicle control group and a positive control group (e.g., cisplatin at 2 mg/kg) are included.
Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Animal body weight is monitored as an indicator of toxicity.
Endpoint Analysis: At the end of the study, tumors are excised and weighed.[4]
Signaling Pathways and Experimental Workflows
The biological effects of these flavanones are often attributed to their modulation of key cellular signaling pathways.
Caption: Proposed anti-inflammatory mechanism of polymethoxyflavones via NF-κB pathway inhibition.
Caption: Hypothesized anticancer and antiangiogenic mechanism through Akt/mTOR pathway inhibition.
Combination Index of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Comparative Guide Based on Structurally Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the synergistic effects and Combination Index (CI) of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in pu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects and Combination Index (CI) of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in publicly available literature. This guide provides a comparative analysis based on studies of structurally similar polymethoxyflavones (PMFs) to infer the potential synergistic activities of the target compound. The presented data strongly suggests a high potential for such interactions and provides a framework for future investigation.
Introduction to Synergistic Effects and Combination Index (CI)
The combination of multiple therapeutic agents is a cornerstone of modern pharmacology, particularly in the treatment of complex diseases like cancer. The goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. The Combination Index (CI) is a quantitative measure used to determine the nature of this interaction. Based on the Chou-Talalay method, the CI value categorizes the interaction as follows:
CI < 1: Synergism
CI = 1: Additive effect
CI > 1: Antagonism
Polymethoxyflavones (PMFs), a class of flavonoids characterized by multiple methoxy groups, have garnered significant attention for their potential to synergistically enhance the efficacy of conventional chemotherapeutic drugs.[1] Their unique structure contributes to increased metabolic stability and bioavailability compared to their hydroxylated counterparts.[2]
Comparative Synergistic Activity of Polymethoxyflavone Analogs
While specific CI values for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone are not available, extensive research on structurally related PMFs, such as tangeretin and nobiletin, demonstrates their potent synergistic effects with various anticancer agents across different cancer cell lines. This data provides a strong rationale for investigating the combinatorial potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Strong synergy in inhibiting the growth of two breast cancer cell lines.[6]
Quercetin
Temozolomide
U87 & U251 (Glioblastoma)
< 1
Sensitized glioblastoma cells to the chemotherapeutic agent.[7]
Kaempferol
5-Fluorouracil
LS174 (Colon Cancer)
< 1
Synergistic inhibitory effect on cell viability and enhanced apoptosis.[8]
Experimental Protocols for Combination Index (CI) Determination
The following is a generalized experimental protocol for determining the CI of a test compound, such as 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, in combination with another therapeutic agent.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with a range of concentrations of:
A combination of both agents at a constant ratio (e.g., based on their individual IC50 values).
Include a vehicle control (e.g., DMSO).
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each agent and the combination.
Combination Index (CI) Calculation
The CI is calculated using the Chou-Talalay method, which is based on the median-effect equation. Specialized software, such as CompuSyn, is commonly used for this analysis. The software utilizes the dose-response data from the cell viability assays to generate CI values at different effect levels (fraction affected, Fa).
Mandatory Visualizations
Caption: Experimental workflow for assessing synergistic effects.
Caption: Proposed mechanism of synergy via PI3K/Akt pathway inhibition.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of PMFs with anticancer agents are often attributed to the modulation of critical cellular signaling pathways. Many flavonoids, including PMFs, have been shown to interfere with pathways that regulate cell proliferation, survival, and apoptosis, such as:
PI3K/Akt Pathway: This is a key survival pathway that is often hyperactivated in cancer. By inhibiting PI3K and/or Akt, PMFs can prevent downstream signaling that promotes cell growth and inhibits apoptosis.[3][9] This inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs.
NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation and cell survival. Its inhibition by flavonoids can lead to a reduction in pro-survival gene expression, thereby enhancing the efficacy of anticancer drugs.
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Modulation of the MAPK pathway by flavonoids can contribute to their synergistic anticancer effects.
Conclusion
While direct experimental evidence for the synergistic activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is yet to be established, the extensive data from structurally similar polymethoxyflavones strongly indicates a high potential for such interactions. The information and protocols provided in this guide offer a robust framework for researchers to investigate the combinatorial effects of this novel flavanone. Further studies are warranted to elucidate its specific synergistic properties and underlying molecular mechanisms, which could pave the way for its development in future combination therapies.
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
For researchers, scientists, and drug development professionals, the robust and accurate quantification of bioactive compounds is essential for ensuring the quality, efficacy, and safety of natural products and pharmaceu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the robust and accurate quantification of bioactive compounds is essential for ensuring the quality, efficacy, and safety of natural products and pharmaceuticals. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring flavonoid with potential biological activities, making its precise measurement in various matrices a critical requirement.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantification of this flavanone.
This document presents a cross-validation framework, supported by experimental data from analogous compounds and detailed methodologies, to assist in the selection of the most suitable analytical method based on specific research needs, balancing factors like sensitivity, selectivity, and throughput.
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for HPLC-DAD and UHPLC-MS/MS for the analysis of flavanones, providing a benchmark for method validation.
Parameter
HPLC-DAD
UHPLC-MS/MS
Principle
Chromatographic separation followed by UV-Vis absorbance detection.
Chromatographic separation followed by mass-based detection of parent and daughter ions.
Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a robust and widely used technique for the quantification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in plant extracts and other matrices.[1]
Instrumentation and Conditions:
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.[1]
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent such as methanol or acetonitrile.[1]
Flow Rate: 1.0 mL/min.
Detection Wavelength: Approximately 285 nm is typically effective for flavanones.[1]
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Stock Solution: Prepare a stock solution of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in methanol (e.g., 1 mg/mL).
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
Sample Preparation (Plant Extract):
Accurately weigh the powdered plant material.
Extract with a suitable solvent, such as methanol, using ultrasonication to enhance extraction efficiency.[1]
Centrifuge the mixture and collect the supernatant.
Filter the extract through a 0.45-µm membrane filter prior to injection.
Quantification:
A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in the sample is then calculated from the regression equation of the calibration curve.[1]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and selective method is ideal for quantifying the analyte in complex biological matrices or when very low detection limits are required.
Instrumentation and Conditions:
LC System: A UHPLC system.
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase:
Solvent A: 0.1% formic acid in water.
Solvent B: Acetonitrile.
Gradient Program: A fast gradient is typically employed, for example: 0-5 min, 10-90% B; 5-6 min, 90% B; 6-7 min, return to 10% B.
Flow Rate: 0.3 mL/min.
Ionization Mode: ESI in either positive or negative mode, to be optimized for the specific analyte.
MS Detection: Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.
Standard and Sample Preparation:
Standard and sample preparation follows a similar procedure to the HPLC-DAD method, although more rigorous clean-up steps like solid-phase extraction (SPE) may be necessary for complex matrices to minimize matrix effects.
Quantification:
Quantification is achieved using a calibration curve generated from the peak areas of the analyte in the standard solutions. The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Caption: Logical workflow for the cross-validation of two analytical methods.
A Comprehensive Guide to the Proper Disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, particularly those with limited safety data, is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a substituted flavanone compound utilized in various research and development applications.
Due to the absence of a specific Safety Data Sheet (SDS) with comprehensive disposal guidelines for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, it is imperative to handle this compound as a chemical waste of unknown toxicity.[1] This precautionary approach ensures the highest level of safety for laboratory personnel and maintains compliance with environmental regulations.
Part 1: Immediate Safety Precautions and Hazard Assessment
Personal Protective Equipment (PPE)
All personnel handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, in any form, must be equipped with the appropriate PPE.
Protects against contamination of personal clothing.
Respiratory Protection
Generally not required for small quantities in a well-ventilated area. Use a fume hood for handling larger quantities or if dust is generated.[1]
Minimizes the risk of inhaling airborne particles.
Emergency First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Part 2: Systematic Waste Segregation and Containment
The proper disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone involves a systematic approach to waste segregation, containment, and labeling.[1] Given the lack of specific hazard data, all waste containing this flavanone must be treated as hazardous chemical waste.[1]
Waste Categorization
Proper segregation of waste streams is essential for safe and cost-effective disposal.
Solid Waste: This category includes unused or expired pure compounds, as well as contaminated laboratory materials such as weigh boats, filter paper, gloves, and paper towels.[1]
Liquid Waste: This encompasses solutions containing the flavanone, such as reaction mixtures or solutions from analytical procedures. It is crucial to segregate halogenated and non-halogenated solvent waste streams, as their disposal methods and costs can differ significantly.[1]
Sharps Waste: Any sharp objects, such as needles, scalpels, or broken glass contaminated with the flavanone, must be disposed of in a designated sharps container.[3]
Waste Containment Protocols
The integrity of waste containment is critical to prevent leaks and environmental contamination.
Waste Type
Container Specification
Key Considerations
Solid Waste
A sealable, durable, and chemically compatible container (e.g., a labeled plastic jar or a designated hazardous waste bag within a rigid container).[1][3]
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents.
Liquid Waste
A sealable, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle).[1]
The container must be compatible with the solvent used. Leave at least 10% headspace to allow for vapor expansion.
All waste containers must be kept securely capped during storage, except when adding or removing waste.[4]
Part 3: Labeling, Storage, and Final Disposal
Clear and accurate labeling, along with proper storage, are regulatory requirements and essential for the safety of all laboratory and waste management personnel.
Hazardous Waste Labeling
Each waste container must be labeled with the following information:
The words "Hazardous Waste"
The full chemical name: "5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone"
The approximate concentration and quantity of the waste
The date the waste was first added to the container
The name and contact information of the generating researcher or laboratory
Designated Storage Area
Waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.[1] This "Satellite Accumulation Area" (SAA) must be inspected weekly for any signs of leakage.[4]
Final Disposal Procedure
Do not dispose of this compound down the drain or in the regular trash.[1][5] The final disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
Experimental Protocol: Decontamination of Glassware
This protocol outlines the steps for the triple-rinsing of glassware that has come into contact with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Initial Rinse: Rinse the glassware three times with a suitable solvent in which the flavanone is soluble (e.g., acetone or ethanol).
Collect Rinsate: The rinsate from these initial three rinses must be collected and disposed of as hazardous liquid waste.[6]
Secondary Rinse: After the initial solvent rinse, wash the glassware thoroughly with soap and water.
Final Rinse: Rinse the glassware with deionized water.
Drying: Allow the glassware to air dry or place it in a drying oven.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste containing 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Caption: Decision workflow for the disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. The following procedures...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure laboratory safety and regulatory compliance.
Note: While a Safety Data Sheet (SDS) from one supplier suggests this compound is not hazardous, it is best practice to handle all chemicals of unknown or conflicting toxicity with a high degree of caution.[1] Another similar compound, 4',5,7-Trihydroxyflavone, is classified as causing skin and eye irritation.[2] Therefore, the following recommendations are based on a conservative approach to ensure user safety.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, particularly in its powdered form, to mitigate risks of inhalation, skin, and eye contact.[3][4]
Protects eyes from airborne powder and potential splashes of solutions containing the compound.
Hand Protection
Nitrile or other chemically resistant gloves.[3] Double-gloving is recommended.[4]
Prevents direct skin contact. Double-gloving provides an additional barrier in case of a tear or puncture of the outer glove.[4]
Body Protection
A laboratory coat or a chemical-resistant apron.[3][5]
Protects skin and clothing from contamination.
Respiratory Protection
Generally not required for small quantities in a well-ventilated area.[3] Use a fume hood for larger quantities or if dust is generated.[3]
Minimizes the risk of inhaling the powdered compound. A NIOSH-approved respirator (e.g., N95) is recommended if working outside a fume hood.[5]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for safely handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in a laboratory setting.
Preparation and Engineering Controls :
Conduct all manipulations of the powdered compound within a certified chemical fume hood to control potential dust generation.[4]
Ensure that a calibrated eyewash station and a safety shower are readily accessible.[5]
Prepare and organize all necessary equipment and reagents before commencing work to minimize movement and the risk of spills.[5]
Donning PPE :
Put on all required PPE in the correct sequence: lab coat, respiratory protection (if necessary), eye and face protection, and then gloves.[4]
Weighing and Solution Preparation :
When weighing the solid, do so within a fume hood or a ventilated balance enclosure to manage dust.[5]
Use appropriate tools, such as spatulas, to handle the powder and avoid creating airborne dust.[4]
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[5] Common solvents for similar compounds include DMSO and ethanol.[4]
Post-Handling Decontamination :
Thoroughly decontaminate the work area, including the balance and any other equipment used, with an appropriate cleaning agent.[4]
Wipe down all surfaces where the compound was handled.
Doffing PPE :
Remove PPE in the reverse order of donning to prevent cross-contamination. Gloves should typically be removed first, followed by the lab coat, and then eye and face protection.[5]
Safe Handling Workflow for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Disposal Plan
Due to the lack of specific disposal guidelines in the available SDS, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and any materials contaminated with it should be treated as hazardous chemical waste of unknown toxicity.[3]
Waste Segregation :
Solid Waste : Collect any unused or expired compound, as well as contaminated materials (e.g., gloves, weigh boats, filter paper), in a designated, sealed, and clearly labeled hazardous waste container.[3]
Liquid Waste : Collect solutions containing the compound in a separate, sealable, leak-proof, and chemically compatible container (e.g., glass or polyethylene bottle).[3] Ensure the container is compatible with the solvent used.[3]
Container Management :
Keep all waste containers securely closed except when adding waste.
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
Final Disposal :
Do not dispose of this compound or its solutions down the drain or in regular trash.[3]
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]
Disposal Workflow for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.